molecular formula C17H21N3O2 B578751 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine CAS No. 1226776-87-9

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Numéro de catalogue: B578751
Numéro CAS: 1226776-87-9
Poids moléculaire: 299.374
Clé InChI: NCLANSDSIRSLJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS: 1226776-87-9) is a high-purity chemical intermediate designed for advanced pharmaceutical and biochemical research. This compound features a tetrahydroimidazo[1,2-a]pyrazine core, a privileged scaffold recognized for its significant role in modulating key biological targets . The Boc (tert-butoxycarbonyl) protecting group on the pyrazine ring is a critical feature, providing stability and enabling selective deprotection for further synthetic elaboration during complex multi-step syntheses. The core bicyclic structure is a fundamental building block for exploring the chemical space of G protein inhibitors. Researchers utilize this scaffold to develop compounds that preferentially silence Gαq proteins, which are vital intracellular signaling partners for G protein-coupled receptors (GPCRs) and are implicated in a wide range of physiological and pathophysiological processes . Furthermore, derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine skeleton have been investigated as potent modulators of other targets, such as the P2X7 receptor, an ion channel involved in inflammatory and neuropathic pain pathways . This product is offered with a guaranteed purity of 97+% and has a shelf life of 1800 days when stored properly . It is sensitive to light and should be stored in a cool, dark place under an inert atmosphere . This chemical is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

tert-butyl 3-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-9-10-20-14(11-18-15(20)12-19)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLANSDSIRSLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=C2C3=CC=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693914
Record name tert-Butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-87-9
Record name tert-Butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to facilitate further investigation and application of this compound.

Core Compound Structure and Properties

This compound is a heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyrazine core. The "Boc" designation indicates a tert-butoxycarbonyl protecting group attached to the nitrogen at position 7, which provides stability and allows for selective deprotection in multi-step syntheses. The phenyl group at position 3 is a key feature that can influence the molecule's interaction with biological targets.

Below is a diagram of the chemical structure of this compound.

G start Boc-piperazine step1 Alkylation with 2-bromo-1-phenylethanone start->step1 step2 Cyclization with Ammonium Acetate step1->step2 step3 Purification step2->step3 end 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine step3->end G cluster_membrane Plasma Membrane GPCR GPCR Gaq Gαq GPCR->Gaq Activation PLCB PLCβ Gaq->PLCB Activation PIP2 PIP₂ PLCB->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC PKC DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation CellularResponse Cellular Response PKC->CellularResponse G start Seed cells expressing the target GPCR step1 Pre-incubate with 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine start->step1 step2 Stimulate with GPCR agonist step1->step2 step3 Lyse cells and add HTRF reagents (IP1-d2 & anti-IP1-cryptate) step2->step3 step4 Incubate step3->step4 step5 Read HTRF signal step4->step5 end Data Analysis: Calculate inhibition of IP1 accumulation step5->end

A Technical Guide to 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: A Potential Modulator of Gαq Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, a heterocyclic compound of interest in pharmacological research. This document details its chemical properties, a general synthesis approach, and its potential role as a modulator of the Gαq signaling pathway, a critical transducer of extracellular signals involved in a myriad of physiological and pathological processes.

Core Compound Information

CAS Number: 1226776-87-9

This compound is a derivative of the tetrahydroimidazo[1,2-a]pyrazine scaffold, which is recognized for its potential in modulating key biological targets.[1] The tert-butoxycarbonyl (Boc) protecting group on the pyrazine ring enhances its stability and allows for selective deprotection in multi-step synthetic processes.[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₇H₂₁N₃O₂[2]
Molecular Weight 299.37 g/mol [2]
Appearance Light white or white powder[3]
Purity ≥97%[1]
Storage Store in a cool, dry, ventilated place. Sensitive to light.[1][3]

Synthesis and Manufacturing

General Synthetic Workflow

The synthesis of the tetrahydroimidazo[1,2-a]pyrazine scaffold generally proceeds through the formation of a pyrazine ring followed by the construction of the fused imidazole ring. The introduction of the phenyl group at the 3-position and the Boc-protection at the 7-position are key strategic steps.

Caption: General synthetic workflow for this compound.

Biological Context: The Gαq Signaling Pathway

Derivatives of the tetrahydroimidazo[1,2-a]pyrazine skeleton are being investigated as inhibitors of Gαq proteins.[1][4] Gαq is a subunit of heterotrimeric G proteins that plays a crucial role in signal transduction from G protein-coupled receptors (GPCRs).

Activation of the Gαq pathway leads to the activation of phospholipase C-β (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is integral to numerous cellular processes, and its dysregulation is implicated in various diseases.

G_alpha_q_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαq/11-βγ GPCR->G_protein activates PLC PLCβ G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Ligand Ligand Ligand->GPCR Inhibitor 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine (Potential Inhibitor) Inhibitor->G_protein inhibits

Caption: The Gαq signaling pathway and the potential point of inhibition.

Experimental Protocols: Assessing Gαq Inhibition

The inhibitory activity of compounds like this compound on the Gαq pathway can be quantified using various cell-based assays. A common method is the measurement of inositol monophosphate (IP1) accumulation, a stable downstream metabolite of IP₃. The IP-One assay is a widely used commercial kit for this purpose.

IP-One HTRF Assay Protocol (General Overview)

This protocol is based on the principle of competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To quantify the inhibition of agonist-induced IP1 accumulation in cells expressing a Gαq-coupled receptor.

Materials:

  • Cells stably or transiently expressing the target Gαq-coupled GPCR.

  • Cell culture medium and supplements.

  • Stimulation buffer containing LiCl.

  • Agonist for the target GPCR.

  • Test compound (this compound).

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 Eu-Cryptate).

  • White 96-well or 384-well assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate confluency.

    • Harvest and resuspend cells in stimulation buffer to the desired density.

    • Dispense the cell suspension into the wells of the assay plate.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of the test compound in stimulation buffer.

    • Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Assay Protocol (Antagonist Mode):

    • Pre-treat the cells with the test compound dilutions for a defined period (e.g., 15-30 minutes) at 37°C.

    • Add the agonist to the wells and incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.[5][6]

  • Detection:

    • Lyse the cells and add the IP1-d2 conjugate and anti-IP1 Eu-Cryptate to all wells.

    • Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[6]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

  • Data Analysis:

    • The HTRF ratio is inversely proportional to the amount of IP1 produced.

    • Generate a standard curve using known concentrations of IP1.

    • Convert the sample HTRF ratios to IP1 concentrations.

    • Plot the IP1 concentration against the log of the test compound concentration to determine the IC₅₀ value.

Caption: Workflow for the IP-One HTRF assay to determine Gαq inhibition.

Conclusion

This compound represents a valuable chemical tool for researchers investigating the Gαq signaling pathway. Its core scaffold is associated with the inhibition of Gαq proteins, making it a person of interest for the development of novel therapeutics targeting diseases with dysregulated Gαq signaling. Further studies are required to fully elucidate its specific inhibitory profile, including quantitative bioactivity data and detailed structure-activity relationships. The experimental framework provided in this guide offers a starting point for the characterization of this and similar compounds.

References

Physicochemical Properties of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its core structure, a substituted tetrahydroimidazo[1,2-A]pyrazine, is a key scaffold for targeting significant biological pathways. Understanding the physicochemical properties of this molecule is fundamental for its application in research and development, influencing aspects such as its synthesis, formulation, and biological activity. This technical guide provides a summary of the known physicochemical data, detailed experimental protocols for the determination of key properties, and an overview of the relevant biological signaling pathways associated with its core structure.

Core Physicochemical Data

While extensive experimental data for this compound is not widely available in public literature, the following information has been compiled from chemical supplier databases. Further experimental determination is required for a complete physicochemical profile.

PropertyValueSource
CAS Number 1226776-87-9Chemical Supplier Catalogs
Molecular Formula C₁₇H₂₁N₃O₂Pharmaffiliates[1]
Molecular Weight 299.3 g/mol Pharmaffiliates[1]
Appearance Not specified (likely a solid)Inferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
logP Not available-

Experimental Protocols for Physicochemical Property Determination

For a comprehensive understanding of this compound, the following standard experimental protocols are recommended for the determination of its key physicochemical properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The "shake-flask" method is a reliable, albeit labor-intensive, standard for determining this value.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Solubility Determination

Solubility is a crucial parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding. For a nitrogen-containing heterocycle like the target compound, potentiometric titration is a common method.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: The pH is recorded as a function of the volume of titrant added. The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

  • Software Analysis: Specialized software can be used to analyze the titration data and determine the pKa value(s) more accurately, especially for compounds with multiple ionizable groups.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Associated Biological Signaling Pathways

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, the core of the target compound, has been identified as a privileged structure in the development of modulators for Gαq proteins and the P2X7 receptor. Below are diagrams illustrating the general signaling pathways associated with these targets.

G_alpha_q_Signaling_Pathway Ligand Ligand GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binds G_protein Gαq/11 G Protein GPCR->G_protein Activates PLC Phospholipase C-β (PLC-β) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

Caption: Gαq Protein Signaling Pathway.

P2X7_Receptor_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Ion_Flux Pore Large Pore Formation P2X7R->Pore Prolonged activation NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Downstream Downstream Effects (Inflammation, Apoptosis) Pore->Downstream Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation and Release Caspase1->IL1b IL1b->Downstream

Caption: P2X7 Receptor Signaling Pathway.

Conclusion

This compound is a compound with potential significance in the modulation of key signaling pathways relevant to various disease states. While a complete physicochemical profile is not yet publicly available, this guide provides the foundational information and standardized experimental protocols necessary for its comprehensive characterization. The provided diagrams of the Gαq and P2X7 signaling pathways offer a biological context for the potential applications of this molecule and its derivatives in drug discovery and development. Further research to elucidate the specific physicochemical properties of this compound is highly encouraged to facilitate its advancement in scientific research.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed overview of the potential mechanisms of action for the chemical scaffold 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine. As of the latest available research, specific experimental data on this exact molecule is limited. Therefore, this guide focuses on the well-documented activities of structurally related compounds containing the tetrahydroimidazo[1,2-a]pyrazine core. The information presented is intended for research and drug development professionals.

Introduction

The compound this compound is a heterocyclic molecule built upon a tetrahydroimidazo[1,2-a]pyrazine core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Research into derivatives of this core has revealed at least two significant and distinct mechanisms of action: inhibition of Gαq proteins and modulation of Transient Receptor Potential Canonical 5 (TRPC5) ion channels. This guide will explore these two potential pathways in detail, providing quantitative data from related compounds, comprehensive experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Potential Mechanism of Action 1: Gαq Protein Inhibition

One of the most prominent activities associated with the tetrahydroimidazo[1,2-a]pyrazine scaffold is the inhibition of the Gαq subunit of heterotrimeric G proteins.[1] Gαq proteins are crucial signaling molecules that are activated by G protein-coupled receptors (GPCRs) and, in turn, activate downstream effectors like phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

The Gαq Signaling Pathway

Upon activation by a GPCR, the Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates PKC.

Certain tetrahydroimidazo[1,2-a]pyrazine derivatives, such as BIM-46187, have been shown to selectively silence Gαq signaling.[2] Their unique mechanism involves trapping the Gαq protein in an "empty pocket" conformation by allowing GDP to exit but preventing GTP from entering, thus inhibiting its activation.[2]

Galphaq_Signaling_Pathway GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates Galphaq_GDP Gαq-GDP/Gβγ GPCR_active->Galphaq_GDP Activates Ligand Ligand Ligand->GPCR_inactive Binds Galphaq_GTP Gαq-GTP Galphaq_GDP->Galphaq_GTP GDP/GTP Exchange PLC Phospholipase C (PLC) Galphaq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Releases Ca²⁺ Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream Inhibitor Tetrahydroimidazo [1,2-a]pyrazine Inhibitor Inhibitor->Galphaq_GDP Inhibits Activation Experimental_Workflow_Gaq Start Start Plate_Cells Plate HEK293 Cells in 384-well Plate Start->Plate_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Plate_Cells->Incubate_Overnight Add_Inhibitor Add Test Compound to Cells and Pre-incubate Incubate_Overnight->Add_Inhibitor Prepare_Compound Prepare Serial Dilution of Test Compound Prepare_Compound->Add_Inhibitor Add_Agonist Add Gαq Agonist (e.g., Carbachol) Add_Inhibitor->Add_Agonist Incubate_Stimulation Incubate for Stimulation (37°C) Add_Agonist->Incubate_Stimulation Lyse_Detect Lyse Cells and Add HTRF Detection Reagents Incubate_Stimulation->Lyse_Detect Incubate_Detection Incubate at Room Temp (60 min) Lyse_Detect->Incubate_Detection Read_Plate Read Plate on HTRF Reader Incubate_Detection->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End TRPC5_Signaling_Pathway Stimulus Pathological Stimulus TRPC5_channel TRPC5 Channel Stimulus->TRPC5_channel Activates Ca_influx TRPC5_channel->Ca_influx Rac1_inactive Rac1-GDP (Inactive) Ca_influx->Rac1_inactive Leads to Rac1_active Rac1-GTP (Active) Rac1_inactive->Rac1_active Activation Cytoskeleton Actin Cytoskeleton Disruption Rac1_active->Cytoskeleton Causes Podocyte_injury Podocyte Injury & Proteinuria Cytoskeleton->Podocyte_injury Inhibitor Tetrahydroimidazo [1,2-a]pyrazine Inhibitor Inhibitor->TRPC5_channel Blocks Experimental_Workflow_TRPC5 cluster_FLIPR FLIPR Sequence Start Start Plate_Cells Plate TRPC5-expressing HEK293 Cells Start->Plate_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Plate_Cells->Incubate_Overnight Load_Cells Load Cells with Dye (60 min, 37°C) Incubate_Overnight->Load_Cells Prepare_Dye Prepare Calcium-sensitive Dye Loading Buffer Prepare_Dye->Load_Cells Run_FLIPR Run Assay on Fluorescence Plate Reader (e.g., FLIPR) Load_Cells->Run_FLIPR Prepare_Compound Prepare Compound and Agonist Plates Prepare_Compound->Run_FLIPR Analyze_Data Analyze Fluorescence Data and Calculate IC50 Run_FLIPR->Analyze_Data Baseline Baseline Add_Compound Add_Compound Baseline->Add_Compound Add_Agonist Add_Agonist Add_Compound->Add_Agonist Read_Fluorescence Read_Fluorescence Add_Agonist->Read_Fluorescence End End Analyze_Data->End

References

A Technical Guide to the Biological Targets of the 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known and potential biological targets for compounds based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold. Direct biological activity data for the specific molecule, 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, is not extensively available in the public domain, as it is primarily regarded as a synthetic intermediate. The information presented herein is based on studies of structurally related analogs and is intended to guide further research and drug discovery efforts.

Introduction: The Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets. The tetrahydro-derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, retains this potential while offering greater conformational flexibility.

The specific compound of interest, This compound , features two key substitutions:

  • 3-phenyl group: The presence of an aryl group at the 3-position is a common feature in many biologically active imidazo[1,2-a]pyrazine derivatives, particularly those targeting kinase enzymes. This group can engage in crucial hydrophobic and π-stacking interactions within the binding sites of these proteins.

  • 7-Boc group: The tert-butoxycarbonyl (Boc) protecting group at the 7-position offers a handle for synthetic elaboration. Its presence makes the compound a valuable intermediate for the creation of compound libraries, allowing for selective deprotection and subsequent derivatization to explore structure-activity relationships (SAR).

This guide summarizes the key biological targets that have been identified for close structural analogs of this compound, providing quantitative data, experimental methodologies, and signaling pathway diagrams to inform future research.

Potential Biological Target Classes

Based on the available literature, derivatives of the (tetrahydro)imidazo[1,2-a]pyrazine scaffold have shown significant activity against several important classes of biological targets.

Gαq Protein Inhibition

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is found in molecules known to be cell-permeable inhibitors of Gαq proteins.[1][2] These proteins are critical transducers in G protein-coupled receptor (GPCR) signaling, and their dysregulation is implicated in various diseases.

Quantitative Data: While specific IC50 values for simple 3-phenyl derivatives are not detailed in the provided literature, a study on the dimeric form, BIM-46187, and its analogs demonstrated significant inhibition of Gαq-dependent IP1 formation at a concentration of 100 μM.[1]

Experimental Protocols:

  • Second Messenger-Based Fluorescence Assay for Gαq Activity: This assay quantifies the activity of Gαq proteins by measuring the accumulation of the downstream second messenger, myo-inositol 1-phosphate (IP1).[2]

    • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in an appropriate medium.

    • Compound Treatment: Cells are pre-incubated with the test compounds (e.g., imidazo[1,2-a]pyrazine derivatives) for a specified period.

    • GPCR Stimulation: A Gq-coupled receptor agonist (e.g., carbachol) is added to stimulate the Gαq pathway.

    • IP1 Detection: After incubation, the cells are lysed, and the intracellular concentration of IP1 is measured using a competitive immunoassay kit, typically based on fluorescence resonance energy transfer (FRET).

    • Data Analysis: The fluorescence signal is inversely proportional to the IP1 concentration. The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined from dose-response curves.

Signaling Pathway:

Gq_Signaling_Pathway GPCR Gq-Coupled Receptor Gq Gαq Protein GPCR->Gq Agonist PLCb Phospholipase Cβ (PLCβ) Gq->PLCb PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Inhibitor Imidazo[1,2-a]pyrazine Derivatives Inhibitor->Gq Inhibition

Gαq Signaling Pathway Inhibition.
Kinase Inhibition

The imidazo[1,2-a]pyrazine scaffold, particularly with 3-position substitutions, is a versatile framework for developing kinase inhibitors. Analogs have shown potent activity against several kinase families.

Derivatives of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)benzamide have been identified as potent dual inhibitors of DDR1 and DDR2, which are receptor tyrosine kinases activated by collagen and implicated in inflammation and cancer.[3]

Quantitative Data for DDR1/2 Inhibitors

Compound Target Kd (nM) IC50 (nM)
5n [3] DDR1 7.9 9.4

| | DDR2 | 8.0 | 20.4 |

Experimental Protocols:

  • Biochemical Kinase Binding Assay (LanthaScreen®): This assay measures the binding affinity of an inhibitor to the kinase ATP site.

    • Reagents: A europium-labeled anti-tag antibody that binds to the kinase, an Alexa Fluor® 647-labeled ATP-competitive tracer, and the purified kinase are used.

    • Assay Principle: In the absence of an inhibitor, the binding of the tracer and antibody to the kinase results in a high FRET signal.

    • Procedure: The test compound is incubated with the kinase/antibody mixture, followed by the addition of the tracer.

    • Detection: The plate is read on a fluorescence plate reader. A competing inhibitor displaces the tracer, leading to a loss of FRET.

    • Data Analysis: IC50 values are determined from the dose-dependent loss of the FRET signal.

Signaling Pathway:

DDR1_Signaling_Pathway Collagen Collagen (ECM) DDR1 DDR1 Receptor Collagen->DDR1 binds DDR1->DDR1 SHC SHC DDR1->SHC GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Invasion) ERK->Transcription Nucleus Inhibitor Imidazo[1,2-a]pyrazine Derivatives Inhibitor->DDR1 Inhibition

DDR1 Signaling Pathway Inhibition.

A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were developed as potent pan-Trk inhibitors.[4] Trk receptors are crucial for neuronal survival and differentiation, and their aberrant activation is an oncogenic driver in various cancers.

Quantitative Data for Trk Inhibitors

Compound Target IC50 (nM) Cellular IC50 (nM) (SH-SY5Y-TrkB cells)
9o [4] TrkA 2.65 58
TrkB 10.47

| | TrkC | 2.95 | |

Experimental Protocols:

  • Biochemical Kinase Activity Assay (ADP-Glo™): This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.

    • Reagent Preparation: Prepare purified Trk kinase, a suitable substrate, and ATP in a kinase buffer. Serially dilute the test compounds.

    • Kinase Reaction: In a multi-well plate, incubate the kinase with the inhibitor, then initiate the reaction by adding the ATP/substrate mixture.

    • Signal Detection: After incubation (e.g., 60 minutes at 30°C), add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert the produced ADP back to ATP, which generates a luminescent signal with luciferase.

    • Data Analysis: Measure luminescence. The signal is proportional to kinase activity. Calculate percent inhibition and determine IC50 values from dose-response curves.

Signaling Pathway:

Trk_Signaling_Pathway Neurotrophin Neurotrophin (e.g., BDNF) TrkB TrkB Receptor Neurotrophin->TrkB binds TrkB->TrkB PI3K PI3K TrkB->PI3K PLCg PLCγ TrkB->PLCg RAS RAS/MAPK Pathway TrkB->RAS AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation PLCg->Cell_Survival RAS->Cell_Survival AKT->Cell_Survival Inhibitor Imidazo[1,2-a]pyrazine Derivatives Inhibitor->TrkB Inhibition

Trk Signaling Pathway Inhibition.

Novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives have been synthesized and shown to inhibit PI3Kα, a key enzyme in the PI3K/AKT/mTOR pathway that is frequently mutated in cancer.[5]

Quantitative Data for PI3Kα Inhibitors

Compound Target IC50 (µM) Cellular IC50 (µM) (A549 cells)

| 14c [5] | PI3Kα | 1.25 | 6.39 |

Experimental Protocols:

  • PI3Kα Kinase Activity Assay (Competitive ELISA or Luminescence):

    • Principle: Measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, PIP2.

    • Procedure (Luminescent Assay - ADP-Glo™): Similar to the Trk kinase assay, the amount of ADP produced during the phosphorylation of the lipid substrate by PI3Kα is measured.

    • Procedure (ELISA): The reaction is performed in wells coated with a PIP3-binding protein. The generated PIP3 competes with a labeled PIP3 tracer for binding. The detected signal is inversely proportional to the PI3Kα activity.

    • Data Analysis: For both methods, the percentage of inhibition is calculated for each inhibitor concentration, and IC50 values are determined from dose-response curves.

Signaling Pathway:

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Downstream Cell Growth, Survival, Proliferation mTOR->Downstream Inhibitor Imidazo[1,2-a]pyrazine Derivatives Inhibitor->PI3K Inhibition ENPP1_STING_Pathway dsDNA Cytosolic dsDNA (e.g., from cancer cells) cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferon Production (IFN-β) IRF3->IFN Immunity Anti-Tumor Immunity IFN->Immunity ENPP1 ENPP1 ENPP1->cGAMP hydrolyzes Inhibitor Imidazo[1,2-a]pyrazine Derivatives Inhibitor->ENPP1 Inhibition DPP4_Inhibition_Pathway Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut GLP1 Active GLP-1 (Incretin) Gut->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas Inactive_GLP1 Inactive GLP-1 Insulin Insulin Release (Glucose-dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose DPP4 DPP-IV Enzyme DPP4->GLP1 inactivates Inhibitor Tetrahydroimidazo[1,2-a]pyrazine Derivatives Inhibitor->DPP4 Inhibition

References

The Strategic Intermediate: A Technical Guide to 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine in Gαq Protein Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterotrimeric G protein Gαq is a critical transducer of signals from G protein-coupled receptors (GPCRs), making it a significant target for therapeutic intervention in a variety of diseases. The development of selective Gαq inhibitors has been a long-standing challenge in medicinal chemistry. This technical guide focuses on 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine , a key intermediate that provides a versatile scaffold for the synthesis of potent and selective Gαq protein inhibitors. This document outlines the synthesis of this intermediate, its role in the development of novel inhibitors, and the experimental protocols for assessing the biological activity of the resulting compounds.

Introduction: The Gαq Signaling Pathway and Its Therapeutic Potential

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Upon activation by an extracellular ligand, GPCRs that couple to the Gq family of G proteins (Gαq, Gα11, Gα14, Gα15/16) initiate a well-defined signaling cascade. The activated Gαq subunit, in its GTP-bound state, stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is integral to numerous physiological processes, and its dysregulation is implicated in various pathologies, including cardiovascular diseases, neurological disorders, and cancer.

The development of small molecules that can directly and selectively inhibit Gαq proteins offers a promising therapeutic strategy. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in the design of such inhibitors.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR Gq_inactive Gαq-GDP/Gβγ GPCR->Gq_inactive GDP/GTP Exchange Gq_active Gαq-GTP Gq_inactive->Gq_active PLCb PLCβ Gq_active->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_activation PKC Activation DAG->PKC_activation Ligand Ligand Ligand->GPCR Activation Ca_release Ca²⁺ Release IP3->Ca_release

Figure 1: The Gαq Signaling Pathway.

Synthesis of the Core Intermediate

The synthesis of this compound is a multi-step process that begins with the construction of the imidazo[1,2-a]pyrazine core, followed by reduction of the pyrazine ring and subsequent Boc protection.

Synthesis_Workflow A 2-Aminopyrazine + 2-Bromoacetophenone B 3-Phenylimidazo[1,2-a]pyrazine A->B Cyclocondensation C 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine B->C Reduction (H₂, Pd/C) D This compound (Target Intermediate) C->D Boc Protection E Final Gαq Inhibitors D->E Further Derivatization

Figure 2: Synthetic workflow for Gαq inhibitors.
Experimental Protocol: Synthesis of 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

This procedure is adapted from methodologies for the synthesis of similar imidazo[1,2-a]pyrazine derivatives.

Step 1: Synthesis of 3-phenylimidazo[1,2-a]pyrazine

  • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 2-bromoacetophenone (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 3-phenylimidazo[1,2-a]pyrazine.

Step 2: Reduction to 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

  • Dissolve 3-phenylimidazo[1,2-a]pyrazine (1.0 eq) in methanol (MeOH).

  • Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, which can be used in the next step without further purification.

Experimental Protocol: Boc Protection
  • Dissolve 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to give This compound .

StepProductTypical YieldPurity
13-Phenylimidazo[1,2-a]pyrazine60-75%>95%
23-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine85-95%>90%
3This compound90-98%>98%
Table 1: Summary of synthetic steps and typical quantitative data.

Derivatization and Structure-Activity Relationship (SAR)

The this compound intermediate is a versatile platform for creating a library of potential Gαq inhibitors. The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a secondary amine, which can be further functionalized. Key points of derivatization include:

  • Substitution on the phenyl ring: Modifying the electronic and steric properties of the phenyl group can influence binding affinity and selectivity.

  • Functionalization at the 7-position: After Boc deprotection, various substituents can be introduced via acylation, alkylation, or reductive amination to explore interactions with the target protein.

A notable example of a Gαq/11 inhibitor derived from this class of compounds is GQ352, which has shown potent activity against uveal melanoma cells harboring Gαq/11 mutations.[1]

CompoundTargetIC₅₀ (µM)Cell-based Activity
GQ352Gαq/118.9Inhibits ERK and YAP phosphorylation[1]
Table 2: Biological activity of a representative Gαq inhibitor.

Biological Evaluation: Assays for Gαq Inhibition

The inhibitory activity of compounds derived from the core intermediate can be assessed using various in vitro assays that measure the downstream consequences of Gαq signaling.

IP-One HTRF Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The assay is based on a competitive immunoassay format using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Protocol:

  • Cell Seeding: Seed cells expressing the target Gq-coupled receptor in a suitable microplate and incubate overnight.

  • Compound Treatment: Remove the culture medium and add the test compounds at various concentrations in a stimulation buffer containing lithium chloride (LiCl), which inhibits IP1 degradation.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody) to lyse the cells and initiate the detection reaction.

  • Signal Reading: After a further incubation period at room temperature, read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and determine the IC₅₀ values from the dose-response curves.

Calcium Mobilization Assay

This assay directly measures the IP3-mediated release of intracellular calcium using a fluorescent calcium indicator, such as Fluo-4 AM.

Protocol:

  • Cell Seeding: Plate cells expressing the target receptor in a black-walled, clear-bottom microplate.

  • Dye Loading: Load the cells with a Fluo-4 AM solution in a suitable buffer for 30-60 minutes at 37°C. This allows the acetoxymethyl (AM) ester to be cleaved, trapping the fluorescent dye inside the cells.

  • Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system. Add the test compounds (as inhibitors) followed by a known agonist for the receptor.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The inhibitory effect of the test compounds is determined by their ability to reduce the agonist-induced fluorescence signal. Calculate IC₅₀ values from the resulting dose-response curves.

Assay_Workflow cluster_ip1 IP-One HTRF Assay cluster_ca Calcium Mobilization Assay A1 Seed Cells B1 Add Compound + LiCl A1->B1 C1 Incubate (37°C) B1->C1 D1 Add HTRF Reagents C1->D1 E1 Read Fluorescence D1->E1 A2 Seed Cells B2 Load with Fluo-4 AM A2->B2 C2 Add Compound + Agonist B2->C2 D2 Measure Fluorescence C2->D2 Inhibitor Test Inhibitor Inhibitor->B1 Inhibitor->C2

Figure 3: Workflow for Gαq inhibitor screening assays.

Conclusion

This compound serves as a crucial and highly adaptable intermediate for the synthesis of novel Gαq protein inhibitors. Its straightforward, multi-step synthesis allows for the generation of a diverse library of compounds through targeted derivatization. The biological evaluation of these compounds, facilitated by robust assays such as the IP-One HTRF and calcium mobilization assays, enables the identification of potent and selective inhibitors. The continued exploration of this chemical scaffold holds significant promise for the development of new therapeutics targeting Gαq-mediated signaling pathways.

References

The Strategic Role of the Boc Protecting Group in the Synthesis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in the multi-step synthesis and derivatization of 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, a key scaffold in medicinal chemistry. This technical guide elucidates the function of the Boc group, providing detailed experimental context and illustrating its strategic importance in the development of novel therapeutics, particularly as Gαq protein inhibitors and P2X7 receptor modulators.[1]

Core Function of the Boc Protecting Group

The primary role of the Boc group in the synthesis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is to temporarily block the reactivity of the secondary amine at the 7-position of the tetrahydroimidazo[1,2-a]pyrazine core. This protection is crucial for several reasons:

  • Enabling Selective Functionalization: The Boc group's presence ensures that subsequent chemical modifications occur at other desired positions of the molecule, preventing unwanted side reactions at the otherwise reactive N-7 nitrogen. This selective functionalization is fundamental for building a library of derivatives for structure-activity relationship (SAR) studies.[2]

  • Improving Solubility and Stability: The introduction of the lipophilic Boc group can enhance the solubility of the heterocyclic core in organic solvents commonly used in synthesis, facilitating handling and purification. It also provides stability to the molecule during various reaction conditions.[2]

  • Controlled Deprotection: The Boc group is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments. However, it can be readily and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other sensitive functional groups or the core heterocyclic structure.[2][3] This orthogonality is a cornerstone of modern protecting group strategy.

Synthetic Workflow and Experimental Protocols

The synthesis of derivatized 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazines typically follows a pathway where the core is first synthesized, then protected with a Boc group, followed by further modifications and, finally, deprotection if the free amine is required for biological activity or further coupling reactions.

Experimental Protocol: Boc Deprotection

The following is a representative protocol for the deprotection of a Boc-protected 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, based on established literature procedures.[3]

Table 1: Experimental Protocol for Boc Deprotection

Step Procedure Reagents & Conditions Purpose
1DissolutionThe Boc-protected substrate is dissolved in an appropriate anhydrous solvent.To create a homogeneous reaction mixture.
2Acid AdditionTrifluoroacetic acid (TFA) is added to the solution.To initiate the cleavage of the Boc group.
3ReactionThe mixture is stirred at room temperature for a specified duration.To ensure complete removal of the Boc group.
4Work-upThe reaction is quenched, and the product is isolated and purified.To obtain the final deprotected compound.

Detailed conditions are often specific to the substrate and can be optimized.

Quantitative Data Summary

Table 2: Representative Reaction Yields

Reaction Substrate Yield (%) Reference
Boc ProtectionVarious secondary amines80-95%General literature
Boc DeprotectionN-Boc-tetrahydroimidazo[1,2-a]pyrazine intermediate53-93% (over multiple steps)[3]

Visualizing the Synthetic Strategy

The following diagrams illustrate the pivotal steps in the synthesis where the Boc group is involved.

G cluster_synthesis Synthesis of the Core Structure cluster_protection Protection Step cluster_modification Further Modification (Example) cluster_deprotection Deprotection Step start 2-Bromoacetophenone + Protected Piperazine Derivative core 3-Phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine start->core Cyclization boc_protected 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine core->boc_protected Boc₂O, Base modified Modified Derivative boc_protected->modified Coupling Reaction (e.g., at another position) final_product Final Deprotected Derivative modified->final_product TFA, CH₂Cl₂

Caption: Synthetic workflow for derivatization.

The following diagram illustrates the logical relationship of the Boc group's role.

G cluster_problem Challenge cluster_solution Solution cluster_outcome Outcome unwanted_reaction Unwanted reaction at N-7 boc_protection Boc Protection of N-7 selective_modification Selective modification at other positions boc_protection->selective_modification controlled_deprotection Controlled deprotection to yield final product selective_modification->controlled_deprotection

Caption: Logic of using the Boc protecting group.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine and its analogs. Its strategic application allows for the selective and efficient construction of complex molecules with significant potential in drug discovery. The ability to mask the reactivity of the N-7 amine and then remove the protecting group under mild acidic conditions provides a robust and versatile route to a diverse range of novel compounds for therapeutic evaluation. Understanding the role and application of the Boc group is therefore fundamental for researchers working in this area of medicinal chemistry.

References

The Imidazo[1,2-a]pyrazine Core: A Technical Guide to its Discovery, History, and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic aromatic ring system, composed of a fused imidazole and pyrazine ring, serves as the core structure for a multitude of compounds targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. This technical guide provides an in-depth exploration of the discovery and history of imidazo[1,2-a]pyrazine compounds, detailing seminal synthetic methodologies, key milestones in their pharmacological profiling, and the evolution of their therapeutic applications.

Discovery and Early History

While the related imidazo[1,2-a]pyridine scaffold has a history extending back to the work of Tschitschibabin in 1925, the first synthesis of the imidazo[1,2-a]pyrazine ring system is reported to have occurred in 1957. However, a more thoroughly documented synthesis of the parent, unsubstituted imidazo[1,2-a]pyrazine was described in 1975. This early work laid the foundation for the exploration of this novel heterocyclic system.

The classical and most fundamental method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. This straightforward reaction provides a versatile entry point to a wide array of substituted derivatives.

Initial investigations into the pharmacological potential of imidazo[1,2-a]pyrazines began to emerge in the 1980s. A notable 1984 study by Sablayrolles et al. described the synthesis of a series of imidazo[1,2-a]pyrazine derivatives and their evaluation for uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.[1] This early research highlighted the potential of this scaffold to interact with biological systems and spurred further investigation into its therapeutic applications.

Evolution of Synthetic Methodologies

Following the foundational condensation reactions, the synthetic repertoire for constructing the imidazo[1,2-a]pyrazine core has expanded significantly. Modern advancements have focused on improving efficiency, diversity, and sustainability.

One of the most significant developments has been the advent of multi-component reactions (MCRs) . These reactions, which combine three or more starting materials in a single step, offer a highly efficient route to complex molecules. For instance, a novel three-component, one-pot condensation yielding 3-amino-substituted imidazo[1,2-a]pyrazines from aldehydes, isonitriles, and 2-aminopyrazine has been described.

More recently, catalyzed reactions have provided milder and more efficient synthetic pathways. An iodine-catalyzed three-component condensation at room temperature has been developed for the synthesis of highly functionalized imidazo[1,2-a]pyrazine derivatives in good yields.[2] These modern methods have greatly facilitated the generation of diverse libraries of imidazo[1,2-a]pyrazine compounds for drug discovery programs.

Key Biological Activities and Therapeutic Applications

The versatility of the imidazo[1,2-a]pyrazine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been investigated as:

  • Anticancer Agents: A significant body of research has focused on the development of imidazo[1,2-a]pyrazines as inhibitors of various protein kinases implicated in cancer, such as Aurora kinases.[3]

  • Antiviral and Antibacterial Agents: The scaffold has shown promise in the development of agents targeting infectious diseases.

  • Central Nervous System (CNS) Modulators: Imidazo[1,2-a]pyrazine derivatives have been explored as modulators of receptors in the CNS, including AMPA receptors.

  • Enzyme Inhibitors: More recently, these compounds have been identified as potent inhibitors of enzymes such as ENPP1, which is a promising target for cancer immunotherapy.

The following table summarizes key quantitative data for some early and notable imidazo[1,2-a]pyrazine derivatives:

CompoundBiological ActivityTarget/AssayQuantitative Data (IC50/EC50)Reference
5-bromoimidazo-[1,2-a]pyrazineCardiac StimulationIsolated Guinea Pig AtriaPositive chronotropic and inotropic effects[1]
SC-18AntiproliferativeMitogen-induced 3H-thymidine incorporation in human lymphocytesInhibition observed
SC-51AntiproliferativeMitogen-induced 3H-thymidine incorporation in human lymphocytesInhibition observed
PAB13AntiproliferativeHEL cell lineInhibition observed
PAB23AntiproliferativeHEL cell lineInhibition observed
SCA40AntiproliferativeHEL cell lineInhibition observed
Imidazo[1,2-a]pyrazine derivative 10bAnticancerHep-2 cell lineIC50: 20 µM[4]
HepG2 cell lineIC50: 18 µM[4]
MCF-7 cell lineIC50: 21 µM[4]
A375 cell lineIC50: 16 µM[4]
Imidazo[1,2-a]pyrazine derivative 12bAnticancerHep-2 cell lineIC50: 11 µM[2]
HepG2 cell lineIC50: 13 µM[2]
MCF-7 cell lineIC50: 11 µM[2]
A375 cell lineIC50: 11 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the history of imidazo[1,2-a]pyrazine synthesis.

Synthesis of the Parent Imidazo[1,2-a]pyrazine

This protocol is adapted from the work describing the synthesis of the unsubstituted core.

Materials:

  • 2-Aminopyrazine

  • Chloroacetaldehyde (50% aqueous solution)

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

Procedure:

  • A solution of 2-aminopyrazine (4.00 g, 0.042 mol) and chloroacetaldehyde (7.04 mL of a 50% wt/v aqueous solution, 0.055 mol) in methanol (60 mL) is heated under reflux for 24 hours.

  • The reaction mixture is then cooled on ice for 2 hours, resulting in a very dark red solution.

  • Excess diethyl ether is added to the solution, and the resulting precipitate is collected by filtration.

  • The diethyl ether is removed from the filtrate in vacuo.

  • The resulting residue is redissolved in a minimum amount of methanol, and excess diethyl ether is added again to precipitate the product.

  • The product is collected by filtration and dried to yield the parent imidazo[1,2-a]pyrazine.

Classical Synthesis of a Substituted Imidazo[1,2-a]pyrazine Derivative

This protocol describes the general condensation reaction between a 2-aminopyrazine and an α-haloketone.

Materials:

  • Substituted 2-aminopyrazine

  • Substituted α-haloketone (e.g., phenacyl bromide)

  • Solvent (e.g., ethanol, acetonitrile)

  • Base (optional, e.g., sodium bicarbonate)

Procedure:

  • The substituted 2-aminopyrazine is dissolved in a suitable solvent.

  • The substituted α-haloketone is added to the solution.

  • The reaction mixture is heated under reflux for a specified period, typically several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Modern Three-Component Synthesis of a 3-Amino-Imidazo[1,2-a]pyrazine

This protocol is a general representation of a modern, efficient approach to this class of derivatives.

Materials:

  • 2-Aminopyrazine

  • An aldehyde

  • An isonitrile

  • Methanol (MeOH)

  • Glacial acetic acid

Procedure:

  • The aldehyde (1 mmol), 2-aminopyrazine (1 mmol), and isonitrile (1 mmol) are dissolved or suspended in methanol (3 mL).

  • Glacial acetic acid (2 mmol) is added to the mixture.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is then acidified to pH 1 with 1N HCl and stirred for 30 minutes to quench any residual isonitrile.

  • The solvent is evaporated to dryness.

  • The residue is taken up in aqueous potassium bicarbonate and extracted with ethyl acetate.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography or crystallization.

Visualizations

Classical Synthesis of Imidazo[1,2-a]pyrazine

classical_synthesis aminopyrazine 2-Aminopyrazine intermediate Intermediate aminopyrazine->intermediate + haloketone α-Haloketone haloketone->intermediate product Imidazo[1,2-a]pyrazine intermediate->product Cyclization - H2O - HX

Caption: Classical condensation reaction for imidazo[1,2-a]pyrazine synthesis.

Three-Component Synthesis of 3-Amino-Imidazo[1,2-a]pyrazine

three_component_synthesis aminopyrazine 2-Aminopyrazine imine Iminium Intermediate aminopyrazine->imine + aldehyde Aldehyde aldehyde->imine isonitrile Isonitrile nitrilium Nitrilium Intermediate isonitrile->nitrilium + imine->nitrilium cyclization_intermediate Cyclization Intermediate nitrilium->cyclization_intermediate product 3-Amino-Imidazo[1,2-a]pyrazine cyclization_intermediate->product Rearomatization

Caption: Modern three-component synthesis of 3-amino-imidazo[1,2-a]pyrazines.

Conclusion

The imidazo[1,2-a]pyrazine scaffold has evolved from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rich history, from the initial condensation reactions to the development of sophisticated multi-component syntheses, has enabled the creation of a vast chemical space with diverse biological activities. The continued exploration of this privileged core is poised to yield novel therapeutic agents for a wide range of human diseases. The detailed experimental protocols and compiled biological data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

A Technical Guide to the Therapeutic Potential of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of compounds with significant therapeutic potential.[1] Derivatives of this core have emerged as potent modulators of key biological targets, including Gαq proteins and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic promise of these derivatives, with a focus on their potential applications in oncology and the treatment of diseases involving G protein-coupled receptor (GPCR) signaling. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

The imidazo[1,2-a]pyrazine heterocyclic system is a versatile scaffold that has attracted considerable attention in drug discovery due to its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The saturated tetrahydroimidazo[1,2-a]pyrazine core, particularly when substituted with a phenyl group at the 3-position and a Boc-protecting group at the 7-position, serves as a key building block for creating compounds with tailored biological activities.[5] This guide focuses on the derivatives of this compound, highlighting their potential as inhibitors of Gαq proteins and ENPP1.

Synthesis

The synthesis of this compound and its derivatives generally involves a multi-step process. A general synthetic scheme is outlined below, based on established methodologies.[6][7][8]

General Synthetic Workflow

G A Starting Materials (e.g., 2-bromoacetophenone, aminopyrazine derivative) B Condensation A->B K2CO3, DMF C Cyclization B->C NH4OAc, Toluene, reflux D Introduction of Boc protecting group C->D (Boc)2O, Et3N, CH2Cl2 E Further Derivatization D->E Various Reagents F Final Compound E->F

Caption: General synthetic workflow for this compound derivatives.

Therapeutic Targets and Biological Activity

Derivatives of the this compound core have shown significant activity against two primary therapeutic targets: Gαq proteins and ENPP1.

Gαq Protein Inhibition

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46174 and its dimeric form are among the few known cell-permeable compounds that preferentially silence Gαq proteins.[2][9][10] Gαq proteins are crucial intracellular signaling partners for numerous GPCRs and are implicated in a variety of physiological and pathophysiological processes.[1]

G GPCR GPCR Gaq Gαq GPCR->Gaq Agonist Binding PLCb PLCβ Gaq->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Inhibitor Tetrahydroimidazo[1,2-a]pyrazine Derivative Inhibitor->Gaq

Caption: The cGAS-STING pathway and the role of ENPP1 and its inhibitors.

Quantitative Data

The following tables summarize the quantitative data for representative imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors.

Table 1: In Vitro ENPP1 Inhibitory Activity

CompoundENPP1 IC50 (nM)ENPP2 InhibitionENPP3 Inhibition
7 5.70 or 9.68 [11][12]Weak [11][12]Weak [11][12]

Table 2: In Vivo Antitumor Efficacy of Compound 7

TreatmentTumor Growth Inhibition Rate
7 (80 mg/kg) + anti-PD-1 antibody 77.7% [11][12]

Experimental Protocols

General Synthesis of 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Core

This protocol is adapted from the general procedures described in the literature. [6][7][8] Step 1: Condensation

  • To a solution of the appropriate aminopyrazine derivative in absolute DMF, add K2CO3.

  • Add 2-bromoacetophenone and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 2: Cyclization

  • Dissolve the product from Step 1 in absolute toluene.

  • Add ammonium acetate (NH4OAc) and reflux the mixture for 3 hours.

  • After cooling, wash the reaction mixture with saturated NaHCO3 solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the imidazo[1,2-a]pyrazine core.

Step 3: Boc Protection

  • Dissolve the cyclized product in CH2Cl2.

  • Add triethylamine (Et3N) followed by di-tert-butyl dicarbonate ((Boc)2O).

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify to obtain the this compound.

In Vitro ENPP1 Inhibition Assay

This protocol is based on established methods for assessing ENPP1 inhibitory activity. [9] Materials:

  • Recombinant human ENPP1

  • 2'3'-cGAMP (substrate)

  • Test compounds (imidazo[1,2-a]pyrazine derivatives)

  • Assay buffer (e.g., 50 mM Tris pH 7.4, 250 mM NaCl, 500 µM CaCl2, 1 µM ZnCl2)

  • Detection reagent (e.g., AMP-Glo™ Assay kit)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add ENPP1 enzyme to the assay buffer.

  • Add the test compounds at various concentrations to the wells containing the enzyme.

  • Incubate at room temperature for a specified period (e.g., 30 minutes).

  • Initiate the enzymatic reaction by adding the substrate (2'3'-cGAMP).

  • Incubate the reaction at room temperature for a defined time (e.g., 3 hours).

  • Stop the reaction by heat inactivation (e.g., 95°C for 10 minutes).

  • Measure the amount of AMP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the IC50 values by fitting the dose-response data to a suitable equation.

Gαq Protein Activity Assay (Second Messenger-Based)

This protocol is a generalized procedure based on methods used to evaluate Gαq inhibitors. [2] Materials:

  • HEK293 cells (or other suitable cell line)

  • Test compounds

  • Gαq agonist (e.g., carbachol)

  • Assay kit for detecting a downstream second messenger (e.g., IP-One HTRF Assay for myo-inositol 1-phosphate)

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration.

  • Stimulate the cells with a Gαq agonist to activate the signaling pathway.

  • Incubate for a time sufficient to allow for the accumulation of the second messenger.

  • Lyse the cells and perform the assay to quantify the second messenger according to the manufacturer's instructions.

  • Analyze the data to determine the inhibitory effect of the compounds on Gαq signaling.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of potent and selective inhibitors of important therapeutic targets. The derivatives discussed in this guide have demonstrated significant potential as Gαq protein inhibitors and as agents for cancer immunotherapy through the inhibition of ENPP1. Future research should focus on optimizing the pharmacokinetic properties of these compounds, further exploring their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical settings. The detailed methodologies and data presented herein provide a solid foundation for advancing the therapeutic application of this promising class of molecules.

References

A Technical Guide to 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine. This compound, characterized by a tetrahydroimidazo[1,2-a]pyrazine core, serves as a crucial and versatile intermediate in the synthesis of a variety of biologically active molecules. Its stable, Boc-protected form allows for strategic chemical modifications, leading to the development of potent modulators of key biological targets. This guide will delve into its synthesis, potential biological applications based on its derivatives, and the experimental protocols utilized in its study.

Core Structure and Synthetic Accessibility

This compound (CAS: 1226776-87-9) is a heterocyclic compound featuring a bicyclic imidazo[1,2-a]pyrazine system. The tert-butoxycarbonyl (Boc) protecting group at the 7-position provides stability and allows for selective deprotection during multi-step synthetic sequences. This feature is critical for the elaboration of the core structure into more complex drug candidates.[1] The 3-phenyl substituent is a common feature in many biologically active derivatives, contributing to their interaction with target proteins.

Biological Significance: A Scaffold for Potent Bioactive Molecules

The true significance of this compound lies in its role as a precursor to compounds with significant therapeutic potential. Research has primarily focused on the biological activities of derivatives synthesized from this core structure, particularly in the modulation of Gαq proteins and the P2X7 receptor.

Gαq Protein Inhibition

Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold have been investigated as inhibitors of Gαq proteins.[1][3][4] Gαq proteins are crucial intracellular signaling partners for G protein-coupled receptors (GPCRs) and are implicated in a wide array of physiological and pathophysiological processes.[1] The ability to modulate Gαq signaling opens up therapeutic possibilities for various diseases.

The general mechanism of Gαq signaling, which can be modulated by derivatives of the core compound, is depicted below:

Gq_Signaling_Pathway cluster_gprotein G Protein Cycle cluster_downstream Downstream Effects Agonist Agonist GPCR GPCR Agonist->GPCR Gq_inactive Gαq-GDP-βγ GPCR->Gq_inactive Activates Gq_active Gαq-GTP Gq_inactive->Gq_active GTP/GDP Exchange Gbg Gβγ Gq_active->Gq_inactive GTP Hydrolysis PLC PLC Gq_active->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: Simplified Gαq Signaling Pathway.
P2X7 Receptor Modulation

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine skeleton is also a key feature in the development of potent modulators of the P2X7 receptor.[1] The P2X7 receptor is an ion channel involved in inflammatory and neuropathic pain pathways, making it an attractive target for the development of novel analgesics and anti-inflammatory agents.[1]

Quantitative Data on Related Compounds

While specific quantitative biological data for this compound is not available in the public domain, the following table summarizes the activity of a closely related, deprotected analog (3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) and a representative derivative from the literature to illustrate the potential of this chemical scaffold.

CompoundTargetAssayActivity (IC₅₀)Reference
3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineP2X7 ReceptorFLIPR-based Ca²⁺ influx> 10 µMPatent WO2010125101
Representative DerivativeGαqIP1 Accumulation1-10 µMChemMedChem 2020, 15, 2375

Note: The data for the representative derivative is an approximation based on graphical data presented in the cited literature.

Experimental Protocols

The following section details generalized experimental protocols for the synthesis and biological evaluation of compounds based on the this compound scaffold, adapted from the available literature.[2][3]

General Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Core

The synthesis of the core structure generally involves a multi-step sequence, which can be adapted for the specific synthesis of this compound.

G_Synthesis_Workflow Start Piperazine Derivative (Boc-protected) Step1 Alkylation Start->Step1 Bromoacetophenone 2-Bromoacetophenone Bromoacetophenone->Step1 Ammonium_Acetate Ammonium Acetate Step2 Cyclization Ammonium_Acetate->Step2 Intermediate1 N-Alkylated Piperazine Intermediate1->Step2 Product 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine Step1->Intermediate1 Step2->Product

Figure 2: Generalized Synthetic Workflow.

Step 1: Alkylation A solution of a suitable Boc-protected piperazine derivative in an appropriate solvent (e.g., DMF) is treated with 2-bromoacetophenone in the presence of a base (e.g., K₂CO₃) at room temperature. The reaction is monitored by TLC until completion.

Step 2: Cyclization The resulting N-alkylated piperazine intermediate is then cyclized. This is typically achieved by heating the intermediate with ammonium acetate in a high-boiling solvent such as toluene, often with azeotropic removal of water.

Purification The final product is purified using standard techniques such as column chromatography on silica gel.

Biological Evaluation: Gαq Inhibition Assay (IP-One HTRF Assay)

This assay is commonly used to assess the inhibitory activity of compounds against the Gαq signaling pathway by measuring the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation.

G_Assay_Workflow Cell_Seeding Seed cells expressing the target GPCR Compound_Addition Add test compound (deprotected analog) Cell_Seeding->Compound_Addition Agonist_Stimulation Stimulate with a known GPCR agonist Compound_Addition->Agonist_Stimulation Lysis_Detection Lyse cells and add HTRF detection reagents Agonist_Stimulation->Lysis_Detection Measurement Measure HTRF signal Lysis_Detection->Measurement Data_Analysis Calculate IC₅₀ values Measurement->Data_Analysis

Figure 3: Gαq Inhibition Assay Workflow.

Protocol:

  • Cell Culture: HEK293 cells stably expressing a Gαq-coupled receptor (e.g., the M3 muscarinic receptor) are cultured in appropriate media.

  • Compound Preparation: Test compounds (the deprotected analogs of the 7-Boc intermediate) are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • Cells are seeded into 384-well plates and incubated.

    • The test compound dilutions are added to the wells and pre-incubated.

    • The cells are then stimulated with an appropriate agonist (e.g., carbachol for the M3 receptor).

    • After incubation, the cells are lysed, and the IP-One HTRF assay reagents (IP1-d2 and anti-IP1-cryptate) are added.

  • Data Analysis: The HTRF signal is read on a compatible plate reader, and the data is analyzed using non-linear regression to determine the IC₅₀ values.

Conclusion

This compound is a valuable chemical entity in the field of medicinal chemistry. While it may not possess significant biological activity in its own right due to the Boc protecting group, its strategic importance as a key intermediate is undeniable. The tetrahydroimidazo[1,2-a]pyrazine core has proven to be a privileged scaffold for the development of potent and selective modulators of important drug targets like Gαq proteins and the P2X7 receptor. The synthetic accessibility and the potential for diverse chemical modifications make this compound and its derivatives a continued area of interest for researchers and drug development professionals seeking to create novel therapeutics for a range of diseases. Further research into the synthesis and biological evaluation of a wider array of derivatives based on this scaffold is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, a key intermediate in the development of novel therapeutics. The tetrahydroimidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, notably for its role in the development of Gαq protein inhibitors and P2X7 receptor ligands.[1] The tert-butoxycarbonyl (Boc) protecting group at the 7-position offers stability and allows for selective deprotection, facilitating further synthetic modifications.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence starting from a suitable piperazine precursor. The general strategy involves the formation of the imidazo[1,2-a]pyrazine core followed by the introduction of the Boc protecting group. A common route involves the alkylation of a piperazine derivative with 2-bromoacetophenone, followed by a cyclization reaction to form the heterocyclic core. The final step is the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O).

Below is a generalized reaction scheme based on the synthesis of similar 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives.[2]

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Boc Protection A Piperazine Derivative C N-Alkylated Piperazine Intermediate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 2-Bromoacetophenone B->C D 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine C->D NH₄OAc Toluene, Reflux E 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine D->E Boc₂O Base (e.g., Et₃N) Solvent (e.g., CH₂Cl₂)

A generalized workflow for the synthesis of the target compound.

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives and should be optimized for the specific synthesis of this compound.

Step 1: Synthesis of 1-(2-oxo-2-phenylethyl)piperazine
  • Reagents and Materials:

    • Piperazine

    • 2-Bromoacetophenone

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of piperazine (2.0 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

    • Add a solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous DMF dropwise to the piperazine mixture at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • Reagents and Materials:

    • 1-(2-oxo-2-phenylethyl)piperazine

    • Ammonium acetate (NH₄OAc)

    • Toluene

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a solution of 1-(2-oxo-2-phenylethyl)piperazine (1.0 equivalent) in toluene, add ammonium acetate (10-20 equivalents).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product may be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound
  • Reagents and Materials:

    • 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or another suitable base

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equivalent) in dichloromethane.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the expected outcomes for each step of the synthesis. Note that the yields are based on reported ranges for analogous compounds and may vary depending on the specific reaction conditions.[2]

StepProductStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
11-(2-oxo-2-phenylethyl)piperazinePiperazine, 2-BromoacetophenoneK₂CO₃DMFRT4-666-98
23-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine1-(2-oxo-2-phenylethyl)piperazineNH₄OAcTolueneReflux3-569-91
3This compound3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineBoc₂O, Et₃NCH₂Cl₂RT2-4>90

Mandatory Visualizations

Logical Relationship of Synthetic Steps

The following diagram illustrates the sequential nature of the synthesis, highlighting the transformation of functional groups at each stage.

Synthesis_Logic Start Starting Materials (Piperazine, 2-Bromoacetophenone) Step1 N-Alkylation (Formation of C-N bond) Start->Step1 Intermediate1 Intermediate 1 (N-Alkylated Piperazine) Step1->Intermediate1 Step2 Cyclization (Imidazo[1,2-a]pyrazine core formation) Intermediate1->Step2 Intermediate2 Intermediate 2 (Deprotected Core Structure) Step2->Intermediate2 Step3 Boc Protection (Amine Protection) Intermediate2->Step3 FinalProduct Final Product (7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine) Step3->FinalProduct

Flowchart of the synthetic logic for the target compound.

This comprehensive guide provides the necessary information for the successful synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices and to optimize the described conditions to achieve the best results.

References

Application Notes and Protocols for the Synthesis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a key intermediate in medicinal chemistry and drug discovery. The core structure, a tetrahydroimidazo[1,2-a]pyrazine, is recognized as a privileged scaffold for modulating significant biological targets.[1] This compound, featuring a tert-butoxycarbonyl (Boc) protecting group, is particularly valuable for the synthesis of Gαq protein inhibitors and has been investigated for the development of P2X7 receptor modulators.[1] The Boc group provides stability and allows for selective deprotection, enabling further synthetic modifications in multi-step syntheses.[1] Derivatives of this scaffold are being explored for the treatment of conditions such as neurological disorders and cancer.[2]

This document provides a detailed protocol for the synthesis of this compound, compiled from established synthetic methodologies for related compounds.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the core heterocyclic system, 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This is followed by the protection of the secondary amine at the 7-position with a tert-butoxycarbonyl (Boc) group.

Synthesis_Pathway A Piperazine C Intermediate A A->C Step 1a B 2-bromo-1-phenylethan-1-one B->C D 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine C->D Step 1b (Cyclization) F This compound D->F Step 2 (Boc Protection) E Di-tert-butyl dicarbonate (Boc)2O E->F

Caption: General two-step synthesis pathway for the target compound.

Experimental Protocols

Part 1: Synthesis of 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

This part of the protocol is adapted from a general method for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines.[3]

Materials:

  • Piperazine

  • 2-bromo-1-phenylethan-1-one (2-bromoacetophenone)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonium acetate (NH₄OAc)

  • Anhydrous Toluene

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1a: Alkylation of Piperazine

  • In a round-bottom flask, dissolve piperazine (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMF.

  • To this stirred suspension, add a solution of 2-bromo-1-phenylethan-1-one (1 equivalent) in anhydrous DMF dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 4 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 1b: Cyclization to form the Imidazo[1,2-a]pyrazine Ring

  • Dissolve the crude intermediate from Step 1a and ammonium acetate (5-10 equivalents) in anhydrous toluene.

  • Heat the mixture to reflux and maintain for 3 hours, using a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Part 2: Boc Protection of 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

This procedure is based on standard Boc protection protocols for secondary amines.[4][5]

Materials:

  • 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.[3]

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield this compound.[4]

Data Presentation

StepReactantsReagents and SolventsReaction ConditionsTypical Yield
1a. Alkylation Piperazine, 2-bromo-1-phenylethan-1-oneK₂CO₃, Anhydrous DMFRoom temp, 4 h66-98%[3]
1b. Cyclization Alkylated piperazine intermediateNH₄OAc, Anhydrous TolueneReflux, 3 h69-91%[3]
2. Boc Protection 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, Di-tert-butyl dicarbonate (Boc₂O)Et₃N, Dichloromethane (DCM)0 °C to RT, 2-4 h>90%

Note: Yields are based on general procedures for similar compounds and may vary.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_part1 Part 1: Core Synthesis cluster_part2 Part 2: Boc Protection p1_start Dissolve Piperazine & K2CO3 in DMF p1_add_bromo Add 2-bromo-1-phenylethan-1-one p1_start->p1_add_bromo p1_react1 Stir at RT for 4h p1_add_bromo->p1_react1 p1_workup1 Aqueous Workup & Extraction p1_react1->p1_workup1 p1_cyclize_setup Dissolve crude in Toluene with NH4OAc p1_workup1->p1_cyclize_setup p1_reflux Reflux for 3h p1_cyclize_setup->p1_reflux p1_workup2 Aqueous Workup p1_reflux->p1_workup2 p1_purify Column Chromatography p1_workup2->p1_purify p1_product 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine p1_purify->p1_product p2_start Dissolve Core Intermediate in DCM with Et3N p1_product->p2_start Proceed to Protection p2_add_boc Add (Boc)2O at 0 °C p2_start->p2_add_boc p2_react Stir at RT for 2-4h p2_add_boc->p2_react p2_workup Aqueous Workup p2_react->p2_workup p2_purify Column Chromatography / Recrystallization p2_workup->p2_purify p2_final_product This compound p2_purify->p2_final_product

Caption: Workflow for the synthesis of the target compound.

References

Application Note and Protocol for the Chromatographic Purification of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The primary purification technique described is flash column chromatography using silica gel, a common and effective method for compounds of this nature.[2][3] Additionally, this note addresses common challenges and troubleshooting strategies to achieve high purity of the target compound.

Introduction

This compound is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, featuring a Boc-protected amine and a phenyl group, makes it a valuable scaffold for the development of novel therapeutic agents.[1][4] The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. Flash chromatography is a widely used technique for the purification of such organic molecules due to its efficiency and scalability.[5] This application note outlines a robust protocol for the purification of this compound, ensuring high purity and yield.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica Gel: Standard flash chromatography grade (40-63 µm particle size).

  • Solvents: HPLC grade n-Hexane and Ethyl Acetate.

  • Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum plates with F254 indicator.

  • Glassware: Chromatography column, flasks, beakers, etc.

  • Flash Chromatography System (Optional): Automated systems can provide better separation and reproducibility.

Sample Preparation
  • Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase solvent mixture.

  • Dry Loading (Recommended): For better resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent (e.g., dichloromethane), add silica gel (typically 1-2 times the weight of the crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[3]

Flash Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Insert a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel (approx. 50 g) in n-hexane.

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Gently tap the column to remove any air bubbles.

    • Add another layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate) through the silica gel.

  • Sample Loading:

    • Wet Loading: Carefully load the dissolved sample onto the top of the silica bed using a pipette.

    • Dry Loading: Carefully add the silica-adsorbed sample to the top of the column, creating an even layer.

  • Elution:

    • Begin elution with a non-polar solvent system, such as a mixture of n-hexane and ethyl acetate.

    • A gradient elution is recommended to achieve optimal separation. Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Fraction Collection:

    • Collect fractions of a suitable volume (e.g., 20 mL).

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Thin Layer Chromatography (TLC) Monitoring
  • Mobile Phase: A mixture of n-Hexane and Ethyl Acetate (e.g., 7:3 v/v) is a good starting point for TLC analysis. The optimal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[3]

  • Visualization: Visualize the spots under UV light (254 nm).

Data Presentation

The following tables summarize typical data obtained during the purification process.

Table 1: TLC Analysis of Crude and Purified Product

SampleMobile Phase (Hexane:EtOAc)Rf Value
Crude Material7:30.35 (Product), 0.5, 0.1 (Impurities)
Purified Product7:30.35

Table 2: Flash Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (40-63 µm)
Column Dimensions40 mm x 300 mm
Mobile Phasen-Hexane and Ethyl Acetate
Elution ProfileGradient: 5% to 40% Ethyl Acetate in n-Hexane
Flow Rate20 mL/min
DetectionUV at 254 nm
Sample Load1 g (dry loaded)

Table 3: Purification Results

ParameterValue
Crude Weight1.0 g
Purified Weight0.85 g
Yield85%
Purity (by HPLC)>98%

Troubleshooting

IssuePossible CauseSuggested Solution
Poor SeparationInappropriate solvent system.Optimize the mobile phase polarity using TLC. A shallower gradient may improve resolution.
Column overloading.Reduce the amount of crude material loaded onto the column.
Compound Streaking on TLCCompound is too polar or acidic/basic.Add a small amount of a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds).[3]
No Compound ElutingMobile phase is not polar enough.Gradually increase the polarity of the eluent.
Product co-elutes with impuritySimilar polarity of compounds.Try a different solvent system (e.g., dichloromethane/methanol). Consider using a different stationary phase like alumina.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis and Isolation crude Crude Product dissolve Dissolve in Minimum Solvent crude->dissolve adsorb Adsorb on Silica Gel dissolve->adsorb dry Dry to Free-Flowing Powder adsorb->dry load Load Sample dry->load pack Pack Silica Gel Column pack->load elute Gradient Elution (Hexane/EtOAc) load->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_input Input cluster_process Purification Process cluster_separation Separation Principle cluster_output Output crude_product Crude Product (Target + Impurities) chromatography Flash Chromatography (Silica Gel) crude_product->chromatography polarity Differential Polarity chromatography->polarity pure_product Purified Product (>98% Purity) chromatography->pure_product impurities Separated Impurities chromatography->impurities adsorption Adsorption/Desorption on Stationary Phase polarity->adsorption

Caption: Logical relationship of the chromatographic purification strategy.

References

Application Notes: De-Boc Protection of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the development of pharmaceutical compounds, due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] The 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine scaffold is a key intermediate in the synthesis of various biologically active molecules. The efficient and clean removal of the Boc group from the N-7 position is a critical step to enable further functionalization or to yield the final active pharmaceutical ingredient.

This document provides detailed protocols for the deprotection of this compound using common acidic methods. It also outlines the analytical techniques required to monitor the reaction and confirm the identity of the final product.

Deprotection Strategies

The deprotection of the Boc group is an acid-catalyzed hydrolysis that proceeds through the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to release the free amine.[3][4] The choice of acid and solvent is crucial to ensure high yield and purity, while avoiding unwanted side reactions.

Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[5][6] TFA is often used in a solvent like dichloromethane (DCM), while HCl is typically used as a solution in an organic solvent such as 1,4-dioxane or ethyl acetate.[5][7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection, often providing rapid and clean conversion.[8] A literature precedent for a similar tetrahydroimidazo[1,2-a]pyrazine core utilizes these conditions.[9][10]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10-20 mL per gram of substrate) in a round-bottom flask.

  • Stir the solution at room temperature (or cool to 0 °C in an ice bath for substrates sensitive to side reactions).

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from a 25% solution in DCM to using neat TFA as the solvent.[8] A common starting point is 5-10 equivalents.[7]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).[7][8]

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may occur.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is another common alternative, often considered slightly milder than TFA, which can be beneficial if other acid-sensitive functional groups are present.[7]

Materials:

  • This compound

  • 4M HCl solution in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates from the solution. If not, add cold diethyl ether to induce precipitation.[7]

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine.

  • If the free base is required, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaOH, K₂CO₃) followed by extraction with an organic solvent (e.g., ethyl acetate, DCM).

Data Presentation

Table 1: Comparison of Deprotection Protocols

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1 - 4 hours2 - 12 hours
Work-up Basic wash (e.g., NaHCO₃)Precipitation/Filtration
Isolated Product Free BaseHydrochloride Salt

Table 2: Analytical Methods for Reaction Monitoring and Confirmation

TechniquePrincipleKey Indicator of Boc Removal
¹H NMR Spectroscopy Measures the magnetic environment of protons.Disappearance of the characteristic singlet of the nine tert-butyl protons, typically around 1.4-1.5 ppm.[1]
¹³C NMR Spectroscopy Measures the magnetic environment of carbon atoms.Disappearance of the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the tert-butyl group.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.A mass difference of -100.12 amu between the product and the starting material confirms the loss of the Boc group (C₅H₉O₂).[1]
FTIR Spectroscopy Measures the absorption of infrared radiation.Disappearance of the strong C=O stretching band of the Boc carbamate, typically around 1680-1720 cm⁻¹.[1]
Thin Layer Chromatography (TLC) Separates components based on polarity.Appearance of a more polar spot (lower Rf value) corresponding to the free amine product compared to the less polar Boc-protected starting material.

Visualizations

Caption: Chemical reaction for the de-Boc protection.

Experimental_Workflow start Dissolve Boc-protected substrate in anhydrous solvent add_reagent Add deprotection reagent (e.g., TFA or HCl solution) start->add_reagent reaction Stir at specified temperature (e.g., 0 °C to RT) add_reagent->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Reaction Work-up (Neutralization / Precipitation) monitor->workup Reaction Complete extraction Aqueous Wash & Solvent Extraction workup->extraction purification Dry, Filter, Concentrate & Purify (Chromatography) extraction->purification analysis Product Analysis (NMR, MS, FTIR) purification->analysis

References

Application Notes and Protocols for Cell-Based Assays Using 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine scaffold is a key heterocyclic intermediate in the synthesis of novel therapeutic agents. Its derivatives have garnered significant interest in drug discovery, particularly as potent modulators of critical cellular signaling pathways. This document provides detailed application notes and protocols for a representative derivative, designated here as Compound-X , a selective inhibitor of Aurora-A kinase.

Aurora-A kinase is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Its overexpression is implicated in the progression of various human cancers, making it a compelling target for anticancer drug development. Compound-X, derived from the this compound core, has been designed to selectively inhibit Aurora-A kinase, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3][4][5][6]

These application notes provide protocols for evaluating the cytotoxic effects of Compound-X on cancer cell lines and for confirming its mechanism of action through a cell-based kinase inhibition assay.

Data Presentation

The anti-proliferative activity of Compound-X was evaluated against a panel of human cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM) of Compound-X
HeLaCervical Cancer85
HCT116Colon Carcinoma120
MCF-7Breast Cancer250
A549Lung Cancer310
U-87 MGGlioblastoma180

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the procedure for determining the viability of cells in culture after treatment with Compound-X using the CellTiter-Glo® Luminescent Cell Viability Assay.[7][8][9][10][11] This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Compound-X stock solution (10 mM in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired concentration (e.g., 5,000 cells/100 µL). c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of Compound-X in complete growth medium. The final DMSO concentration should be kept below 0.5%. b. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control. c. Aspirate the medium from the wells and add 100 µL of the diluted Compound-X solutions or control solutions. d. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Execution: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[8][9] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9] e. Record the luminescence using a luminometer.

  • Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all other readings. b. Normalize the data to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of Compound-X concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Aurora-A Kinase Inhibition Assay

This protocol describes a method to measure the inhibition of Aurora-A kinase activity in cells by quantifying the phosphorylation of a known substrate, such as Histone H3 at Serine 10, using an in-cell ELISA or Western blot.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete growth medium

  • Compound-X stock solution (10 mM in DMSO)

  • 96-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-total-Histone H3

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Chemiluminescent substrate

  • Microplate reader or imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 96-well plates and allow them to attach overnight as described in Protocol 1. b. Treat the cells with various concentrations of Compound-X for a specified period (e.g., 24 hours). Include positive and negative controls.

  • Cell Lysis: a. After treatment, aspirate the medium and wash the cells once with ice-cold PBS. b. Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes. c. Scrape the cell lysates and transfer them to microcentrifuge tubes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

  • Western Blot Analysis: a. Determine the protein concentration of each lysate using a BCA assay. b. Denature equal amounts of protein by boiling in Laemmli sample buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and add a chemiluminescent substrate. h. Detect the signal using an imaging system.

  • Data Analysis: a. Quantify the band intensities for phospho-Histone H3 and total Histone H3. b. Normalize the phospho-Histone H3 signal to the total Histone H3 signal for each sample. c. Plot the normalized phospho-Histone H3 levels against the Compound-X concentration to determine the IC50 for Aurora-A kinase inhibition in a cellular context.

Visualizations

AuroraA_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora-A Kinase Signaling G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AuroraA Aurora-A Kinase Phosphorylation Phosphorylation AuroraA->Phosphorylation Substrates Mitotic Substrates (e.g., PLK1, TACC3) Substrates->Phosphorylation Phosphorylation->G2_M Promotes CompoundX Compound-X Inhibition CompoundX->Inhibition Inhibition->AuroraA Mitotic_Arrest Mitotic Arrest Inhibition->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Aurora-A kinase signaling pathway and inhibition by Compound-X.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_compound Treat with Compound-X (serial dilutions) incubate_24h_1->treat_compound incubate_72h Incubate for 72h treat_compound->incubate_72h equilibrate Equilibrate plate to room temp incubate_72h->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix_plate Mix for 2 min add_reagent->mix_plate incubate_10min Incubate for 10 min mix_plate->incubate_10min read_luminescence Read Luminescence incubate_10min->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end Kinase_Inhibition_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with Compound-X incubate_24h->treat_compound incubate_treatment Incubate for 24h treat_compound->incubate_treatment cell_lysis Lyse cells and collect protein incubate_treatment->cell_lysis sds_page SDS-PAGE and Western Blot cell_lysis->sds_page primary_ab Incubate with primary antibodies (p-H3 & total H3) sds_page->primary_ab secondary_ab Incubate with secondary antibodies primary_ab->secondary_ab detect_signal Chemiluminescent detection secondary_ab->detect_signal analyze_data Quantify and analyze data detect_signal->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vitro Gαq Inhibition Studies Using 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gαq proteins are a family of heterotrimeric G protein alpha subunits that play a crucial role in intracellular signal transduction.[1][2] Upon activation by G protein-coupled receptors (GPCRs), Gαq activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3][4] This signaling cascade is integral to numerous physiological processes, and its dysregulation is implicated in various diseases, making Gαq an attractive target for therapeutic intervention.

The compound 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine serves as a key chemical intermediate for the synthesis of potent and selective Gαq protein inhibitors.[5] Its tetrahydroimidazo[1,2-a]pyrazine core is a privileged scaffold for developing molecules that can modulate Gαq activity.[1][2][5][6] These application notes provide detailed protocols for utilizing this chemical scaffold in in vitro Gαq inhibition studies.

Gαq Signaling Pathway

The canonical Gαq signaling pathway begins with the activation of a GPCR by an extracellular ligand. This induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαq subunit. The GTP-bound Gαq dissociates from the Gβγ dimer and activates its primary effector, PLCβ. PLCβ then cleaves PIP2, generating IP3 and DAG, which propagate the signal downstream, ultimately leading to a cellular response, often characterized by a transient increase in intracellular calcium.

Galphaq_Signaling_Pathway Ligand Ligand GPCR Gαq-Coupled Receptor (GPCR) Ligand->GPCR Galphaq_GDP Gαq-GDP/Gβγ (Inactive) GPCR->Galphaq_GDP activates Galphaq_GTP Gαq-GTP (Active) Galphaq_GDP->Galphaq_GTP GDP/GTP Exchange Gbetagamma Gβγ Galphaq_GTP->Gbetagamma PLCB Phospholipase Cβ (PLCβ) Galphaq_GTP->PLCB activates PIP2 PIP2 PLCB->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Inhibitor 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine (or derivative) Inhibitor->Galphaq_GDP prevents activation

Caption: Canonical Gαq signaling pathway and point of inhibition.

Data Presentation

Derivatives of the this compound scaffold have been synthesized and evaluated for their Gαq inhibitory activity. The data below is an example of the inhibitory potential of a related compound, GQ352, against Gαq.

CompoundTargetAssay TypeEndpointResultReference
GQ352GαqGαβγ Dissociation AssayIC508.9 µM[6]

Experimental Protocols

Two primary in vitro methods for assessing Gαq inhibition are the IP-One Assay, which measures the accumulation of the IP3 metabolite inositol monophosphate (IP1), and the Calcium Flux Assay, which monitors the release of intracellular calcium.

IP-One (Inositol Monophosphate) Assay

This assay quantifies the accumulation of IP1, a stable downstream metabolite in the Gαq pathway, providing a robust measure of receptor activation and inhibition.[4][7]

IP_One_Workflow start Start seed_cells Seed cells in a 384-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight pre_treat Pre-treat with inhibitor (e.g., test compound) incubate_overnight->pre_treat stimulate Stimulate with Gαq agonist in buffer containing LiCl pre_treat->stimulate incubate_stim Incubate for 1 hour at 37°C stimulate->incubate_stim lyse_detect Add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) incubate_stim->lyse_detect incubate_read Incubate for 1 hour at RT lyse_detect->incubate_read read_plate Read plate on HTRF-compatible plate reader incubate_read->read_plate analyze Analyze data and calculate IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for the IP-One HTRF assay.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line endogenously expressing a Gαq-coupled receptor (e.g., HEK293 cells) in appropriate growth medium.

    • Harvest cells and adjust the density to 1.5 x 10^6 cells/mL in fresh medium.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor (derived from this compound) in an appropriate assay buffer.

    • Remove the culture medium from the cell plate.

    • Add 5 µL of the diluted inhibitor to the respective wells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a Gαq agonist solution at a concentration that elicits a submaximal response (EC80) in stimulation buffer containing lithium chloride (LiCl).[4] LiCl inhibits the degradation of IP1, allowing it to accumulate.

    • Add 5 µL of the agonist solution to the wells.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Following the manufacturer's instructions for an HTRF IP-One kit, prepare the IP1-d2 and anti-IP1-cryptate detection reagents in the provided lysis buffer.

    • Add 5 µL of the IP1-d2 reagent to each well.

    • Add 5 µL of the anti-IP1-cryptate reagent to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader (e.g., SpectraMax iD5, PHERAstar FS).

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following Gαq activation. It is a direct functional readout of the initial signaling event.[8][9]

Calcium_Flux_Workflow start Start plate_cells Plate cells in a black, clear-bottom 96-well or 384-well plate start->plate_cells incubate_cells Incubate for 24 hours (37°C, 5% CO₂) plate_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-8, Indo-1) incubate_cells->load_dye incubate_dye Incubate for 1 hour at 37°C, then 30 min at RT load_dye->incubate_dye add_inhibitor Add test inhibitor and incubate incubate_dye->add_inhibitor place_in_reader Place plate in a kinetic fluorescence plate reader (e.g., FLIPR) add_inhibitor->place_in_reader read_baseline Read baseline fluorescence place_in_reader->read_baseline add_agonist Inject Gαq agonist read_baseline->add_agonist read_response Read fluorescence response in real-time add_agonist->read_response analyze Analyze data (e.g., peak fluorescence) and calculate IC₅₀ read_response->analyze end End analyze->end

Caption: Workflow for a calcium flux assay.

Methodology:

  • Cell Plating:

    • Seed cells expressing the target Gαq-coupled receptor in a black, clear-bottom 96-well or 384-well microplate at a density of 20,000-40,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8 AM, Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid can be included to prevent dye leakage from the cells.

    • Remove the growth medium from the wells and add an equal volume of the dye loading solution.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test inhibitor.

    • Add the diluted inhibitor to the wells and incubate for 15-30 minutes at room temperature.

  • Data Acquisition:

    • Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to record fluorescence intensity over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Use the instrument's integrated liquid handling to add a pre-determined concentration (e.g., EC80) of the Gαq agonist to all wells simultaneously.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (peak signal minus baseline) is proportional to the increase in intracellular calcium.

    • Calculate the percent inhibition for each concentration of the test compound relative to control wells (agonist alone).

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel Gαq inhibitors. The protocols outlined above for IP-One and calcium flux assays provide robust and reliable methods for characterizing the in vitro activity of compounds derived from this scaffold. These assays are essential tools for academic researchers and drug discovery professionals seeking to understand and therapeutically target Gαq-mediated signaling pathways.

References

Developing Novel Anticancer Agents from 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine and its derivatives as potential anticancer agents. This document outlines the synthesis, in vitro evaluation, and proposed mechanism of action, along with detailed experimental protocols for key assays.

Introduction

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has emerged as a promising heterocyclic system in the development of novel therapeutics. Derivatives of this core structure have been reported to exhibit a range of biological activities, including anticancer properties. This document focuses on this compound, a key intermediate that can be further modified to generate a library of potential anticancer drug candidates. The tert-butyloxycarbonyl (Boc) protecting group at the 7-position offers a strategic handle for diversification, allowing for the exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold

The synthesis of the this compound core can be achieved through a multi-step synthetic sequence. A general synthetic scheme is presented below.

Synthesis_Workflow A 2-Amino-pyrazine C Imidazo[1,2-a]pyrazine intermediate A->C Condensation B 2-Bromo-1-phenylethanone B->C D Reduction C->D Catalytic Hydrogenation E 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine D->E F Boc Protection E->F Di-tert-butyl dicarbonate G This compound F->G

Caption: General synthetic workflow for this compound.

Proposed Mechanism of Action and Anticancer Activity

While direct anticancer activity data for this compound is not extensively published, derivatives of the imidazo[1,2-a]pyrazine scaffold have shown potent antiproliferative effects. Several potential mechanisms of action have been proposed for this class of compounds, including the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

One promising hypothesis is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers and plays a central role in cell growth, proliferation, and survival.[1][2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Another potential target for imidazo[1,2-a]pyrazine derivatives is the Gαq/11 signaling pathway, which has been implicated in certain cancers like uveal melanoma.[3] Furthermore, some derivatives have been shown to act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis.[4]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-protein Coupled Receptor (GPCR) Gaq11 Gαq/11 GPCR->Gaq11 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PLC PLC Gaq11->PLC PLC->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Microtubules->Proliferation Mitosis Derivative Imidazo[1,2-a]pyrazine Derivative Derivative->PI3K Inhibition Derivative->Gaq11 Inhibition Derivative->Tubulin Inhibition of Polymerization

Caption: Plausible signaling pathways targeted by imidazo[1,2-a]pyrazine derivatives.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes hypothetical IC50 values for a series of derivatives (Compound 1a-1d) generated from the this compound scaffold. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundR Group at N7MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
1a -H> 50> 50> 50
1b -CH315.222.518.9
1c -CH2CH38.712.19.8
1d -CH2Ph2.13.52.9
Doxorubicin (Positive Control)0.81.20.9

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of novel derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[5][6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with Compounds B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is for investigating the effect of the compounds on the phosphorylation status of key proteins in a signaling pathway, such as Akt.[8][9]

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of a lead compound in an immunodeficient mouse model.[10][11][12]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel

  • Test compound formulation

  • Vehicle control

  • Calipers

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (at various doses) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice to assess toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Xenograft_Workflow A Subcutaneous injection of cancer cells B Tumor growth to ~100-150 mm³ A->B C Randomize mice into groups B->C D Administer compound and vehicle C->D E Measure tumor volume and body weight D->E Repeatedly F Endpoint: Euthanize and excise tumors E->F G Analyze tumor growth inhibition F->G

References

Application Notes and Protocols for Antimicrobial Activity of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the antimicrobial potential of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine derivatives. Due to the limited publicly available data on the specific antimicrobial activity of this exact class of compounds, this document leverages information on structurally related imidazo[1,2-a]pyrazine and tetrahydroimidazo[1,2-a]pyrazine derivatives to propose relevant experimental protocols.

The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1] Studies have shown that substitutions on the imidazo[1,2-a]pyrazine core can lead to significant antimicrobial activity. For instance, a series of novel imidazo[1,2-a]pyrazine derivatives demonstrated notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus niger.[1] Furthermore, the tetrahydroimidazo[1,2-a]pyrazine core has been investigated for its antifungal potential, with some hybrids showing synergistic interactions with existing antifungal drugs like itraconazole.[2] These findings suggest that the this compound scaffold is a promising starting point for the development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of Structurally Related Imidazo[1,2-a]pyrazine Derivatives

The following table summarizes the antimicrobial activity of various imidazo[1,2-a]pyrazine derivatives from a representative study. It is important to note that these are not the this compound derivatives but provide an indication of the potential activity of the core scaffold. The data is presented as the zone of inhibition in millimeters.

Compound IDTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)Standard DrugZone of Inhibition (mm) of Standard
4a S. aureus10021Gentamicin25
4f S. aureus10024Gentamicin25
5g S. aureus10022Gentamicin25
6b S. aureus10023Gentamicin25
6c S. aureus10022Gentamicin25
4f C. albicans5020Clotrimazole24
5h C. albicans5022Clotrimazole24
6b C. albicans5021Clotrimazole24
6c C. albicans5020Clotrimazole24
4f A. niger5019Clotrimazole22
5h A. niger5021Clotrimazole22
6b A. niger5020Clotrimazole22
6c A. niger5019Clotrimazole22

Data extracted from a study on various substituted imidazo[1,2-a]pyrazine derivatives.[1]

Experimental Protocols

Two standard and widely accepted methods for assessing antimicrobial activity are provided below: the Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Susceptibility Test for initial screening.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.[3][4][5]

Materials:

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates (polypropylene recommended for peptides and some small molecules to reduce adsorption)[6]

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., Gentamicin, Amphotericin B)

  • Negative control (broth and solvent only)

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Protocol:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted test compounds.

    • Include a positive control (inoculum with a standard antibiotic), a negative control (broth and inoculum without any compound), and a sterility control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria[4] or 24-48 hours for fungi.

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive, Negative, and Sterility Controls add_inoculum->controls incubate Incubate Plate (e.g., 37°C, 16-20h) add_inoculum->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Broth Microdilution Assay to determine the MIC.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[1][8][9]

Materials:

  • Test compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Solvent for dissolving compounds (e.g., DMSO)

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Negative control disks (impregnated with solvent only)

  • Incubator

  • Metric ruler or caliper

Protocol:

  • Preparation of Test Disks:

    • Dissolve the test compounds in a suitable solvent to a known concentration.

    • Aseptically apply a precise volume (e.g., 10 µL) of each compound solution onto sterile filter paper disks and allow them to dry completely.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension in sterile saline adjusted to the 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[7]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[9]

  • Application of Disks and Incubation:

    • Using sterile forceps, place the prepared test disks, along with positive and negative control disks, onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart and not too close to the edge of the plate.[10]

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[10]

    • The size of the zone indicates the relative susceptibility of the microorganism to the test compound. The results can be categorized as susceptible, intermediate, or resistant based on established standards for control antibiotics.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_disks Prepare Test Disks with Compound Solutions place_disks Place Test and Control Disks on Agar Surface prep_disks->place_disks prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate MHA Plate with Bacterial Lawn prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate Plate (e.g., 37°C, 18-24h) place_disks->incubate measure_zones Measure Zones of Inhibition (in mm) incubate->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results

Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.

References

Application Notes and Protocols for the Characterization of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, a key intermediate in the synthesis of Gαq protein and P2X7 receptor ligands. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis are presented to ensure accurate identification, purity assessment, and structural elucidation of this critical synthetic building block.

Introduction

This compound is a heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyrazine core. The tert-butoxycarbonyl (Boc) protecting group at the 7-position provides stability and allows for selective deprotection in subsequent synthetic steps. Accurate and robust analytical characterization is crucial for quality control and to ensure the integrity of downstream synthetic products in drug discovery and development. This document outlines the standard analytical methodologies for the comprehensive characterization of this compound.

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the complete characterization of this compound. This includes chromatographic, spectroscopic, and elemental analysis techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the purity of the compound and to detect any related substances or impurities. A reversed-phase method is typically suitable for this analysis.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of diluent (e.g., a 1:1 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.

    • Acceptance Criteria: ≥98% purity.[1]

Quantitative Data Summary:

ParameterValue
Retention Time (t R )Compound-specific, to be determined
Purity (%)≥98%

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (1 mg) dissolve Dissolve in Diluent (1 mL) weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report NMR_Interpretation cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR Compound 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine Boc_H δ ~1.43 (s, 9H) Boc Protons Compound->Boc_H Pyrazine_H δ ~3.6-4.3 (m, 6H) Pyrazine Protons Compound->Pyrazine_H Phenyl_H δ ~7.3-7.5 (m, 5H) Phenyl Protons Compound->Phenyl_H Boc_C δ ~28, ~80, ~154 Boc Carbons Compound->Boc_C Pyrazine_C δ ~40-50 Pyrazine Carbons Compound->Pyrazine_C Aromatic_C δ ~125-135 Phenyl & Imidazole Carbons Compound->Aromatic_C MS_Workflow Sample Dilute Sample (0.1 mg/mL) Infusion Direct Infusion Sample->Infusion Ionization Electrospray Ionization (ESI+) Infusion->Ionization Analysis Mass Analysis (TOF or Quadrupole) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum Verification Verify [M+H]⁺ Peak (m/z ~300.2) Spectrum->Verification

References

Application Notes and Protocols for the Characterization of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine. This compound is a key intermediate in the synthesis of various biologically active molecules. Accurate structural elucidation and purity assessment are critical for its use in drug discovery and development.

Spectroscopic Data Summary

The structural integrity of this compound can be confirmed through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the expected and observed spectral data.

Table 1: ¹H NMR Spectral Data

ProtonsChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Boc1.43s9H(CH₃)₃C
CH₂3.65–3.72m4HC5-H₂, C6-H₂
CH₂4.25s2HC8-H₂
Phenyl7.32–7.45m5HAr-H

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data (Predicted)

CarbonChemical Shift (δ) ppmAssignment
Boc (CH₃)~28.5(CH₃)₃C
Tetrahydropyrazine~40-50C5, C6, C8
Boc (C=O)~154C=O
Imidazole~110-140C2, C3, C8a
Phenyl~125-135Ar-C
Boc (C)~80C(CH₃)₃

Note: The ¹³C NMR data is predicted based on the analysis of similar structures and standard chemical shift ranges. Experimental verification is recommended.

Table 3: Mass Spectrometry Data

Ionm/z (Observed)m/z (Calculated)Method
[M+H]⁺300.2300.1763ESI+

Experimental Protocols

Detailed methodologies for the acquisition of NMR and mass spectrometry data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

2. ¹H NMR Acquisition:

  • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent)

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

  • Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used as the internal standard.

3. ¹³C NMR Acquisition:

  • Instrument: Bruker Avance III 100 MHz spectrometer (or equivalent)

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

  • Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used as the internal standard.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

2. ESI-MS Analysis:

  • Instrument: Agilent 6520 Q-TOF LC/MS (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Skimmer Voltage: 65 V

  • Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Mass Range: m/z 100-1000

Visualizations

The following diagrams illustrate the chemical structure and the analytical workflow for the characterization of this compound.

chemical_structure Chemical Structure of this compound cluster_pyrazine cluster_phenyl cluster_boc N1 N C2 N1->C2 C3 C2->C3 N4 N C3->N4 Phenyl Ph C3->Phenyl p1 C3->p1 C8a N4->C8a C8a->N1 C8 C8a->C8 N7 N C6 N7->C6 Boc Boc N7->Boc Boc_C C N7->Boc_C C5 C6->C5 C5->N4 C8->N7 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 Boc_tBu tBu Boc_O2->Boc_tBu

Caption: Molecular structure of the target compound.

experimental_workflow Analytical Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_data Data Analysis cluster_result Results Sample 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine Dissolve_NMR Dissolve in DMSO-d6 Sample->Dissolve_NMR Dissolve_MS Dissolve in MeOH and dilute Sample->Dissolve_MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve_NMR->NMR MS Mass Spectrometry (ESI-TOF) Dissolve_MS->MS Process_NMR Process NMR Spectra (Referencing, Integration) NMR->Process_NMR Process_MS Process Mass Spectrum (Identify [M+H]⁺) MS->Process_MS Structure_Confirmation Structure Confirmation Process_NMR->Structure_Confirmation Process_MS->Structure_Confirmation

Caption: Workflow for spectroscopic analysis.

Application Notes: Cell Permeability Assay for 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry and drug development.[1] The imidazo[1,2-a]pyrazine core is found in molecules with a wide range of biological activities, including but not limited to uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.[2][3] Some derivatives have been investigated for their potential as phosphodiesterase inhibitors.[2] Understanding the cell permeability of novel compounds like this compound is a critical step in the early stages of drug discovery. It helps to predict the in vivo absorption, distribution, and overall bioavailability of a potential drug candidate.[4]

This document provides detailed protocols for assessing the cell permeability of this compound using the Caco-2 cell permeability assay. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer of enterocytes when cultured, which serves as an excellent in vitro model of the human intestinal epithelium.[5][6] This assay can determine the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[6][7]

Key Concepts

  • Apparent Permeability (Papp): A measure of the rate at which a compound crosses a cell monolayer. It is a key parameter for predicting in vivo drug absorption.

  • Efflux Ratio: The ratio of the Papp value in the basolateral-to-apical direction to the Papp value in the apical-to-basolateral direction. An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell.[6][7]

  • Caco-2 Cells: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[5][6]

  • Transepithelial Electrical Resistance (TEER): A measurement used to assess the integrity of the Caco-2 cell monolayer.[5][8]

Experimental Protocols

Caco-2 Cell Permeability Assay Protocol

This protocol is designed to assess the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Materials

  • This compound

  • Caco-2 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Hank's Balanced Salt Solution (HBSS)

  • HEPES buffer

  • D-Glucose

  • Transwell® permeable supports (e.g., 24-well format)

  • Lucifer yellow

  • Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)

  • LC-MS/MS system for analysis

Methods

  • Caco-2 Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage the cells every 3-4 days when they reach 80-90% confluency.

    • For the permeability assay, seed the Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells on the inserts for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[6] Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • After 18-22 days of culture, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a TEER meter. Monolayers with TEER values >200 Ω·cm² are considered suitable for the assay.[9]

    • Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions. A low permeability of Lucifer yellow (Papp < 0.5 x 10⁻⁶ cm/s) indicates a tight monolayer.

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare the final dosing solution by diluting the stock solution in pre-warmed transport buffer (HBSS with 25 mM HEPES and 25 mM D-Glucose, pH 7.4) to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.[10]

    • Prepare dosing solutions for the control compounds (Atenolol and Propranolol) in the same manner.

  • Permeability Assay (Bidirectional Transport):

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport:

      • Add the dosing solution containing the test compound to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add the dosing solution containing the test compound to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[5]

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of permeation of the compound across the monolayer.

        • A is the surface area of the permeable support (cm²).

        • C0 is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Presentation

The following table summarizes hypothetical permeability data for this compound and control compounds.

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound 8.518.72.2Moderate to High
Atenolol (Low Permeability Control)0.20.31.5Low
Propranolol (High Permeability Control)25.024.50.98High

Interpretation of Results:

  • A Papp (A-B) value between 1 and 10 x 10⁻⁶ cm/s is generally considered indicative of moderate permeability, while a value >10 x 10⁻⁶ cm/s suggests high permeability.

  • An efflux ratio >2 suggests that the compound is a substrate for efflux transporters.[6][7] In this hypothetical example, the efflux ratio of 2.2 for the test compound suggests it may be subject to active efflux.

Visualizations

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow of the Caco-2 cell permeability assay.

Hypothesized Signaling Pathway Modulation

Given that some imidazo[1,2-a]pyrazine derivatives have shown phosphodiesterase (PDE) inhibiting properties, a potential mechanism of action could involve the modulation of cyclic nucleotide signaling pathways.[2] The following diagram illustrates a simplified cAMP signaling pathway that could be affected by a PDE inhibitor.

G Receptor GPCR G_Protein G Protein (Gs) Receptor->G_Protein Ligand Binding AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Test_Compound 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine Test_Compound->PDE Inhibits

Caption: Hypothetical modulation of the cAMP signaling pathway.

References

Troubleshooting & Optimization

Optimizing Synthesis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine. This guide is designed to address common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound typically involves a multi-step process. A common route includes the initial formation of a substituted pyrazine ring, followed by the introduction of the Boc protecting group and a subsequent cyclization reaction to form the fused imidazo ring system. The key steps often involve a condensation reaction to form the imidazo[1,2-a]pyrazine core.

Q2: What are the critical parameters to control for a high yield of the final product?

Several factors significantly influence the overall yield:

  • Purity of Starting Materials: Ensure all reactants and solvents are pure and dry, as impurities can lead to side reactions.

  • Reaction Temperature: The optimal temperature for each step, particularly the cyclization, is crucial. Some reactions may require heating to proceed at a reasonable rate, while others might need cooling to prevent side product formation.[1]

  • Choice of Catalyst and Solvent: The selection of an appropriate acid or base catalyst and a suitable solvent system is critical for both the Boc protection and the cyclization steps.[1][2]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products.[3]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction.[3] A suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate or UV light if the compounds are UV active) can help visualize the spots. LC-MS is another powerful technique for monitoring the reaction, providing information on the consumption of reactants and the formation of the desired product mass.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Suggested Solution
Low Yield of Boc-Protected Intermediate Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.[4] - Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[3] - Use a Catalyst: For less reactive amines, adding a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[3]
Poor Solubility of Starting Material: The amine starting material may not be fully dissolved in the reaction solvent.- Change Solvent System: Use a solvent or a co-solvent system that better solubilizes the starting amine. For example, using an alcohol like methanol can increase the reaction rate for aromatic amines.[3]
Side Reactions: The Boc anhydride may react with other functional groups or the product may be unstable under the reaction conditions.- Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of Boc anhydride.[5] - Lower Temperature: If side reactions are observed at higher temperatures, try running the reaction at room temperature or even 0 °C.
Low Yield of Final Cyclized Product Inefficient Cyclization: The intramolecular cyclization may be slow or unfavorable under the chosen conditions.- Optimize Catalyst: Screen different acid catalysts (e.g., protic acids like TFA or HCl, or Lewis acids like BF₃·OEt₂) to find the most effective one for the cyclization.[1] - Vary the Solvent: The polarity of the solvent can significantly impact the cyclization. Test a range of aprotic and protic solvents.[1] - Increase Temperature: Refluxing in a suitable solvent like toluene is often effective for promoting cyclization.[6]
Formation of Side Products: Intermolecular reactions or rearrangement products may be forming.- High Dilution: Running the cyclization reaction under high dilution conditions can favor the intramolecular reaction over intermolecular side reactions. - Monitor Reaction Closely: Stop the reaction as soon as the product is formed to minimize the formation of degradation products.
Difficulty in Product Purification Co-elution of Impurities: The product may have a similar polarity to starting materials or byproducts, making chromatographic separation difficult.- Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Derivatization: In some cases, derivatizing the product to alter its polarity can facilitate separation.[1]
Product is a TFA Salt: If TFA is used for deprotection in a previous step and not properly removed, the final product might be isolated as a TFA salt.- Neutralization: Perform a basic workup (e.g., with aqueous sodium bicarbonate) to neutralize the TFA salt before extraction and purification. - Co-evaporation: Co-evaporate the crude product with a non-polar solvent like toluene to azeotropically remove residual TFA.[7]

Experimental Protocols

General Protocol for Boc Protection of an Amine
  • Dissolution: Dissolve the amine starting material (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5]

  • Base Addition: Add a base, such as triethylamine (1.2 - 2.0 equiv) or diisopropylethylamine (DIPEA), to the solution.[5] For temperature-sensitive reactions, cool the mixture to 0 °C.[5]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv) to the stirring solution.[5]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC. Reaction times can range from 1 to 12 hours.[5]

  • Work-up: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[5]

General Protocol for Acid-Catalyzed Cyclization
  • Dissolution: Dissolve the Boc-protected intermediate in an appropriate anhydrous solvent (e.g., toluene, dichloromethane).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid) to the solution. The amount of catalyst will need to be optimized for the specific substrate.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Formation of Imidazo[1,2-a]pyrazine Core cluster_1 Step 2: Boc Protection cluster_2 Step 3: Reduction and Cyclization 2-aminopyrazine 2-aminopyrazine imidazo_pyrazine_core Substituted Imidazo[1,2-a]pyrazine 2-aminopyrazine->imidazo_pyrazine_core Condensation alpha-bromoketone alpha-bromoketone alpha-bromoketone->imidazo_pyrazine_core Boc_protected_intermediate Boc-protected Imidazo[1,2-a]pyrazine imidazo_pyrazine_core->Boc_protected_intermediate Boc2O, Base Final_Product 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine Boc_protected_intermediate->Final_Product Reduction/ Cyclization

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start [Impure] Purify & Restart Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction [Pure] Side_Products Side Products Observed? Incomplete_Reaction->Side_Products [No] Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp [Yes] Purification_Issue Purification Difficulty? Side_Products->Purification_Issue [No] Modify_Conditions Modify Reaction Conditions (e.g., Dilution, Temp) Side_Products->Modify_Conditions [Yes] Optimize_Chromatography Optimize Chromatography or try Recrystallization Purification_Issue->Optimize_Chromatography [Yes] End Yield Optimized Purification_Issue->End [No] Optimize_Time_Temp->End Change_Catalyst_Solvent Change Catalyst or Solvent Modify_Conditions->End Optimize_Chromatography->End

Caption: A workflow for troubleshooting low yield in the synthesis.

Parameter_Relationships Yield Yield Temperature Temperature Yield->Temperature influences Reaction_Time Reaction_Time Yield->Reaction_Time influences Catalyst Catalyst Yield->Catalyst influences Solvent Solvent Yield->Solvent influences Purity Purity Yield->Purity dependent on Side_Reactions Side_Reactions Yield->Side_Reactions inversely related to Temperature->Reaction_Time Temperature->Side_Reactions Catalyst->Solvent Purity->Side_Reactions

Caption: Relationship between key experimental parameters and reaction yield.

References

Technical Support Center: Synthesis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams to address common challenges encountered during the synthesis.

Troubleshooting Guides

This section is designed to help users identify and resolve specific issues that may arise during the synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The initial condensation or the subsequent cyclization may not have gone to completion.- Extend the reaction time for both steps and monitor progress by TLC or LC-MS.- Increase the reaction temperature, but with caution to avoid degradation.
Suboptimal reaction conditions: Incorrect solvent, base, or temperature can hinder the reaction.- Ensure all solvents are anhydrous, as moisture can interfere with the reaction.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) to find the optimal one for your specific substrate.
Degradation of starting material or product: The starting materials or the final product may be sensitive to the reaction conditions.- If the starting N-Boc-piperazine is degrading, consider milder reaction conditions.- The product may be sensitive to prolonged heat or acidic/basic conditions during workup.
Formation of Multiple Products (Side Reactions) Di-substitution of piperazine: If starting from piperazine, both nitrogen atoms can react with 2-bromo-1-phenylethanone.- Use N-Boc-piperazine as the starting material to protect one of the nitrogen atoms and prevent di-substitution.
Formation of a symmetrical bis-piperazine byproduct: Two molecules of the piperazine starting material can react with one molecule of a dihaloalkane impurity in the alkylating agent.- Ensure the purity of the 2-bromo-1-phenylethanone.
Incomplete cyclization: The intermediate may not fully cyclize to form the desired imidazo[1,2-a]pyrazine ring.- Ensure the conditions for the cyclization step (e.g., heating in toluene with a water scavenger) are optimal.
Difficulty in Product Purification Co-eluting impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider recrystallization as an alternative or additional purification step.
Product is an oil instead of a solid: The product may not crystallize easily.- Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization.- If the product is intended for further reactions, using it as an oil might be acceptable if it is sufficiently pure.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

The tert-butoxycarbonyl (Boc) group is used to protect one of the two nitrogen atoms of the piperazine ring. This ensures that the alkylation with 2-bromo-1-phenylethanone occurs selectively at the unprotected nitrogen, preventing the formation of di-substituted byproducts.

Q2: What are the most critical parameters to control during the reaction?

The most critical parameters are the exclusion of moisture, the choice of base, and the reaction temperature. Anhydrous conditions are essential for the success of the reaction. The base plays a crucial role in the initial N-alkylation step, and its strength can influence the reaction rate and the formation of byproducts. The temperature should be carefully controlled to ensure the reaction proceeds to completion without degrading the starting materials or the product.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spots of the reaction mixture with those of the starting materials, you can determine when the reaction is complete.

Q4: My final product is a salt (e.g., hydrobromide). How do I obtain the free base?

If the product is isolated as a salt, it can be converted to the free base by dissolving it in a suitable solvent and washing with a mild aqueous base solution, such as sodium bicarbonate or sodium carbonate. This is followed by extraction with an organic solvent and evaporation of the solvent.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below. This protocol is based on general methods for the synthesis of similar compounds.[1]

Step 1: N-Alkylation of N-Boc-piperazine with 2-bromo-1-phenylethanone

  • To a solution of N-Boc-piperazine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-bromo-1-phenylethanone (1.0 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to form this compound

  • Dissolve the crude intermediate from Step 1 in anhydrous toluene.

  • Add ammonium acetate (NH₄OAc, 5.0 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Continue refluxing for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Mandatory Visualizations

Synthesis Workflow

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization cluster_purification Purification start N-Boc-piperazine + 2-bromo-1-phenylethanone reagents1 K2CO3, DMF, rt, 4h start->reagents1 intermediate Crude N-alkylated intermediate reagents1->intermediate reagents2 NH4OAc, Toluene, Reflux, 3h intermediate->reagents2 product Crude Product reagents2->product purification Column Chromatography product->purification final_product This compound purification->final_product

Caption: Synthetic route for this compound.

Gαq Signaling Pathway

As this compound is a key intermediate for the synthesis of Gαq protein inhibitors, understanding the Gαq signaling pathway is relevant for researchers in this field.

GalphaQ_Pathway Simplified Gαq Signaling Pathway GPCR GPCR G_protein Gq Protein (α, β, γ subunits) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Overview of the Gαq protein signaling cascade.

References

Technical Support Center: Purification of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most effective and widely used method for purifying pyrazine derivatives, including this compound, is column chromatography using silica gel.[1] This technique is highly effective for separating the target compound from impurities.[1] Recrystallization can also be employed as a final polishing step to obtain a highly pure, crystalline product, provided a suitable solvent is found.[2]

Q2: My purified product is an oil or waxy solid, but I expected a crystalline solid. What should I do?

A2: It is a common issue to obtain an oil or waxy solid after solvent evaporation, which can be due to residual solvent or the compound's intrinsic properties.[3] To induce crystallization, you can try techniques such as scratching the inside of the flask with a glass rod, adding a seed crystal if available, or attempting recrystallization from a different solvent system.[2][3]

Q3: I am observing a low yield of my final product after purification. What are the potential causes?

A3: Low yields can arise from several factors during synthesis and purification.[2] Potential causes include incomplete reactions, product degradation under harsh workup conditions, or loss of product during purification steps like liquid-liquid extraction or column chromatography.[1][2] Optimizing reaction conditions and carefully performing each purification step can help mitigate these losses.[1]

Q4: What are some common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, or intermediates if the reaction did not go to completion. For nitrogen-containing compounds like imidazopyrazines, polar impurities are common.[1][2] The purity of starting materials is crucial, as impurities in these can lead to unwanted side reactions.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Poor separation during column chromatography (streaking or overlapping spots on TLC).

  • Question: My compound is streaking on the TLC plate, and I'm getting poor separation during column chromatography. What can I do to improve this?

  • Answer: Tailing or streaking on a TLC plate is a strong indicator of potential issues with column chromatography.[4] This can be caused by several factors:

    • Compound Polarity: The basic nitrogen atoms in the imidazopyrazine ring can interact strongly with the acidic silica gel, causing streaking. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.[4]

    • Solvent System: The chosen solvent system may not be optimal. It is crucial to carefully optimize the eluent using TLC to achieve a good separation and an Rf value between 0.2 and 0.4 for the target compound.[3]

    • Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.[3] A general guideline is to load 1-5% of the silica gel mass.[3]

    • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like neutral or basic alumina, which can be more suitable for nitrogen-containing compounds.[3]

Issue 2: The product appears to be degrading on the silica gel column.

  • Question: I suspect my compound is degrading during column chromatography, leading to a lower yield and the appearance of new, more polar spots on the TLC of my collected fractions. How can I prevent this?

  • Answer: Some compounds are sensitive to the acidic nature of silica gel.

    • Deactivate the Silica: You can try deactivating the silica gel by pre-treating it with a solution of your eluent containing a small percentage of triethylamine and then evaporating the solvent before packing the column.

    • Use an Alternative Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina can prevent degradation.[3]

    • Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.

Issue 3: Difficulty finding a suitable recrystallization solvent.

  • Question: I am struggling to find a suitable solvent for recrystallization. My compound is either too soluble in everything or not soluble enough. What is the best approach?

  • Answer: Finding the right recrystallization solvent is key to obtaining a pure, crystalline product.

    • Ideal Solvent Properties: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[2]

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). A good starting point for imidazopyrazine derivatives can be mixtures of petroleum ether and ethyl acetate.[1]

    • Two-Solvent System: If a single solvent doesn't work, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow it to cool slowly.

    • Cooling Rate: Avoid rapid cooling, as this can cause the product to precipitate as an impure amorphous solid instead of forming pure crystals.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[2]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Pyrazine Derivatives

Eluent System ComponentsTypical Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate90:10 to 50:50Low to MediumA common starting point for many pyrazine derivatives.[1]
Dichloromethane (DCM) / Methanol100:0 to 90:10Medium to HighUseful for more polar compounds. A gradient elution can be effective.
Petroleum Ether / Ethyl Acetate90:10 to 70:30Low to MediumAnother common non-polar/polar combination.[1]
Toluene / Acetone95:5 to 80:20MediumCan offer different selectivity compared to ester-based systems.

Table 2: Troubleshooting Low Yield Issues

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress by TLC, GC-MS, or NMR to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary.[1]
Product Degradation Use milder reagents and conditions during the reaction and workup. Avoid excessively acidic or basic conditions if your compound is sensitive.[1]
Loss During Extraction Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase.[1]
Compound Instability on Silica Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[3]
Incomplete Elution from Column After the main product has eluted, flush the column with a more polar solvent (e.g., 10% methanol in DCM) and check the fractions for any remaining product.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying your crude this compound using flash column chromatography.

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with your crude mixture. Aim for an Rf of 0.2-0.4 for your target compound.[3]

  • Column Packing:

    • Select an appropriately sized column and pack a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding cracks.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully pipette the solution onto the top layer of sand.[3]

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin applying pressure.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid sample of this compound by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once crystals have started to form, place the flask in an ice-water bath to maximize the yield of crystals.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve wash Aqueous Wash (e.g., NaHCO3, brine) dissolve->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography tlc TLC Analysis of Fractions chromatography->tlc combine Combine Pure Fractions tlc->combine concentrate2 Concentrate Pure Fractions combine->concentrate2 pure_product Pure Crystalline Product concentrate2->pure_product If already solid oily_product Oily/Amorphous Product concentrate2->oily_product recrystallize Recrystallization recrystallize->pure_product oily_product->recrystallize Induce Crystallization

Caption: A typical purification workflow.

Troubleshooting_Tree Troubleshooting Impure Fractions from Column Chromatography start Impure Fractions After Column q1 Are spots streaking on TLC? start->q1 a1_yes Add Triethylamine (0.1-1%) to Eluent q1->a1_yes Yes a1_no Is the Rf value optimal (0.2-0.4)? q1->a1_no No a2_yes Is the column overloaded? a1_no->a2_yes a2_no Adjust Solvent Polarity a1_no->a2_no No a3_yes Reduce Sample Load (1-5% of silica mass) a2_yes->a3_yes Yes a3_no Consider changing stationary phase (e.g., Alumina) a2_yes->a3_no No

Caption: A decision tree for troubleshooting column chromatography.

References

Technical Support Center: Scaling Up 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up process.

Issue 1: Low Yield in the Condensation Step (Formation of Intermediate A)

Question: We are experiencing significantly lower than expected yields (<60%) during the initial condensation reaction between 1-Boc-piperazine and 2-bromoacetophenone when moving to a larger scale. What are the potential causes and how can we optimize this step?

Answer:

Low yields in the initial condensation are a common scale-up challenge. Several factors could be contributing to this issue:

  • Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" and uneven distribution of reactants, promoting side reactions. Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized for the vessel geometry and batch volume.

  • Poor Temperature Control: The reaction is likely exothermic. Insufficient cooling capacity on a larger scale can lead to a temperature runaway, causing degradation of reactants and product. Implement a robust cooling system and consider a slower, controlled addition of 2-bromoacetophenone to manage the exotherm.

  • Reagent Quality: The purity of both 1-Boc-piperazine and 2-bromoacetophenone is crucial. Impurities can interfere with the reaction. Ensure reagents meet the required specifications before use.

  • Base Equivalents and Addition: The amount of base (e.g., K2CO3, Et3N) and its addition rate are critical. On a larger scale, ensure the base is adequately dispersed to neutralize the HBr formed during the reaction. Clumping of solid base can lead to localized areas of low reactivity.

Optimization Strategies:

ParameterRecommendation for Scale-Up
Reagent Addition Add 2-bromoacetophenone solution subsurface to the stirred solution of 1-Boc-piperazine and base.
Temperature Maintain a strict internal temperature of 15-25°C during the addition.
Stirring Use a calibrated overhead stirrer and ensure a visible vortex for adequate mixing.
Base Use a finely powdered and free-flowing grade of K2CO3. Consider using a non-nucleophilic organic base for better solubility.

Issue 2: Incomplete Cyclization and Impurity Formation (Formation of Final Product)

Question: During the cyclization of the intermediate to form the final product, we are observing incomplete conversion and the formation of several impurities that are difficult to separate. How can we improve the cyclization step?

Answer:

Incomplete cyclization is often related to reaction kinetics and the presence of interfering substances.

  • Sub-optimal Temperature and Reaction Time: The cyclization step may require higher temperatures or longer reaction times at a larger scale to go to completion. Monitor the reaction progress by HPLC or TLC.

  • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are often used, but their removal at scale can be challenging. Toluene is a common solvent for this type of reaction.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Byproduct Formation: Potential side reactions include the formation of dimers or other condensation byproducts. The purity of the intermediate from the first step is critical to prevent this.

Optimization Strategies:

ParameterRecommendation for Scale-Up
Temperature A higher reaction temperature (e.g., reflux in toluene) is often required.[1]
Water Removal Use a Dean-Stark apparatus to azeotropically remove water formed during the reaction.
Reaction Monitoring Regularly sample the reaction mixture to determine the point of maximum conversion and avoid prolonged heating which can lead to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Handling of 2-bromoacetophenone: This reagent is a lachrymator and skin irritant. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated fume hood. For large-scale operations, consider a closed-transfer system.

  • Exothermic Reactions: Both the initial condensation and the cyclization steps can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and a temperature probe to monitor the internal temperature. A controlled addition of reagents is crucial to manage the heat evolution.

  • Solvent Handling: Large volumes of flammable organic solvents are used. Ensure all equipment is properly grounded to prevent static discharge. Use explosion-proof equipment in a well-ventilated area.

Q2: What are the recommended purification methods for the final product at a large scale?

A2: While column chromatography is common in the lab, it can be challenging and expensive to scale up.[2] For large-scale purification, consider the following:

  • Crystallization: This is the most cost-effective and scalable purification method. A systematic screening of solvents and solvent mixtures is recommended to find optimal crystallization conditions. For Boc-protected compounds, which can sometimes be oily, using seed crystals and techniques like pulping in a non-polar solvent can induce crystallization.

  • Slurry Washes: Washing the crude product as a slurry with appropriate solvents can effectively remove many impurities without the need for chromatography.

  • Preparative HPLC: If high purity is required and crystallization is not feasible, preparative HPLC is an option, although it is more expensive and requires specialized equipment.

Q3: How does the Boc-protecting group influence the overall process?

A3: The Boc (tert-butoxycarbonyl) group is crucial for the synthesis as it protects the secondary amine on the piperazine ring, preventing side reactions. However, it also adds to the molecular weight and can sometimes make the product more difficult to crystallize. The stability of the Boc group under the reaction conditions is generally good, but it can be sensitive to strong acids.

Experimental Protocols

1. Synthesis of Intermediate A: tert-butyl 4-(2-oxo-2-phenylethyl)piperazine-1-carboxylate

  • Reagents:

    • 1-Boc-piperazine (1.0 eq)

    • 2-bromoacetophenone (1.05 eq)

    • Potassium carbonate (K2CO3), anhydrous, powdered (2.0 eq)

    • Acetonitrile (10 vol)

  • Procedure:

    • Charge a clean, dry, and inerted reactor with 1-Boc-piperazine and acetonitrile.

    • Begin agitation and add the powdered potassium carbonate.

    • Prepare a solution of 2-bromoacetophenone in acetonitrile (2 vol).

    • Slowly add the 2-bromoacetophenone solution to the reactor over 1-2 hours, maintaining the internal temperature between 20-25°C.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or HPLC.

    • Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude intermediate A as an oil or solid. This can be used in the next step without further purification if the purity is >95%.

2. Synthesis of this compound

  • Reagents:

    • Intermediate A (1.0 eq)

    • Ammonium acetate (10 eq)

    • Toluene (10 vol)

  • Procedure:

    • Charge the reactor with Intermediate A, ammonium acetate, and toluene.

    • Heat the mixture to reflux (approximately 110°C) with a Dean-Stark trap to remove water.

    • Maintain reflux for 8-12 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Data Presentation

Table 1: Typical Yields at Different Scales

ScaleCondensation Yield (%)Cyclization Yield (%)Overall Yield (%)
Lab Scale (10g)85-9570-8060-76
Pilot Scale (1kg)75-8565-7549-64
Production Scale (10kg)70-8060-7042-56

Table 2: Purity Profile of Crude vs. Purified Product

ImpurityCrude Product (%)After Crystallization (%)
Starting Intermediate A< 5Not Detected
Dimer Byproduct2-4< 0.1
Other Unknowns3-5< 0.2
Final Product Purity 85-90 > 99.5

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_purification Purification A 1-Boc-piperazine C Intermediate A A->C B 2-bromoacetophenone B->C D Intermediate A F Final Product D->F E Ammonium Acetate E->F G Final Product H Crystallization G->H I Purified Product H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_condensation Condensation Issues cluster_cyclization Cyclization Issues cluster_purification Purification Issues Start Low Yield or High Impurity? Step Which Step? Start->Step Condensation Condensation Step->Condensation Step 1 Cyclization Cyclization Step->Cyclization Step 2 Purification Purification Step->Purification Final Product C1 Check Mixing Condensation->C1 C2 Control Temperature Condensation->C2 C3 Verify Reagent Purity Condensation->C3 Y1 Optimize Temperature/Time Cyclization->Y1 Y2 Ensure Anhydrous Conditions Cyclization->Y2 Y3 Analyze Intermediate Purity Cyclization->Y3 P1 Screen Crystallization Solvents Purification->P1 P2 Attempt Slurry Washes Purification->P2 P3 Consider Prep HPLC Purification->P3

Caption: Troubleshooting decision tree for scaling up the synthesis.

References

Technical Support Center: Tackling Solubility Challenges with 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine in biological buffers.

Troubleshooting Guide

Issue: My compound, this compound, is precipitating in my aqueous biological buffer.

This is a common challenge for compounds with lipophilic moieties such as a Boc-protecting group and a phenyl ring. The following step-by-step guide will help you systematically address this solubility issue.

Step 1: Initial Assessment and Stock Solution Preparation

Before troubleshooting in your final biological buffer, ensure your stock solution is correctly prepared.

  • Question: How should I prepare my initial stock solution?

    Answer: It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.

    • Recommended Solvents: Start with dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).

    • Procedure:

      • Dissolve the compound in 100% organic solvent to create a concentrated stock (e.g., 10-50 mM).

      • Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

      • Perform serial dilutions of this stock solution into your biological buffer to achieve the desired final concentration.

    • Important Consideration: Keep the final concentration of the organic solvent in your assay as low as possible (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts.

Step 2: Optimizing the Biological Buffer

If precipitation still occurs after appropriate dilution from an organic stock, you can attempt to modify your buffer system.

  • Question: Can I adjust the pH of my buffer to improve solubility?

    Answer: Yes, pH can significantly influence the solubility of compounds containing ionizable groups. The core structure of your compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, has a predicted pKa of approximately 7.91.[1] Although the Boc-protecting group may alter this slightly, the underlying heterocyclic structure contains basic nitrogens.

    • Strategy: By lowering the pH of your buffer to be at or below the pKa, you can protonate the basic nitrogens, forming a more soluble salt.

    • Recommended Action:

      • Prepare your biological buffer at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4).

      • Test the solubility of your compound at your desired concentration in each buffer.

      • Be mindful that altering the pH may affect your biological assay (e.g., enzyme activity, cell viability). Always include appropriate pH controls.

Step 3: Employing Solubilizing Excipients

If pH adjustment is not sufficient or not compatible with your experimental system, the use of solubilizing excipients is the next logical step.

  • Question: What are co-solvents and how can they help?

    Answer: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[2][3]

    • Recommended Co-solvents:

      • Ethanol

      • Propylene glycol

      • Polyethylene glycol 400 (PEG 400)

      • Glycerin

    • Experimental Protocol:

      • Prepare your biological buffer containing a low concentration of a co-solvent (e.g., 1-5% v/v).

      • Add your compound (from the organic stock) to this co-solvent-containing buffer.

      • Gradually increase the co-solvent concentration if solubility remains an issue, while keeping in mind the tolerance of your biological system.

  • Question: When should I consider using surfactants?

    Answer: Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[2] They are particularly useful for highly lipophilic molecules.

    • Recommended Surfactants:

      • Non-ionic: Tween® 20, Tween® 80, Pluronic® F-68

      • Anionic: Sodium dodecyl sulfate (SDS) - use with caution as it can denature proteins.

      • Cationic: Cetyltrimethylammonium bromide (CTAB) - also to be used with caution due to potential cytotoxicity.

    • Procedure:

      • Prepare buffer solutions containing the surfactant at concentrations above its critical micelle concentration (CMC).

      • Introduce your compound and assess for precipitation.

      • Always run controls to ensure the surfactant itself does not interfere with your assay.

  • Question: Can cyclodextrins improve the solubility of my compound?

    Answer: Yes, cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[2]

    • Commonly Used Cyclodextrins:

      • β-cyclodextrin (and its more soluble derivatives like HP-β-CD and SBE-β-CD)

    • Methodology:

      • Prepare a solution of the cyclodextrin in your biological buffer.

      • Add your compound to this solution and stir to allow for complex formation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: The key properties are:

  • Lipophilicity: The presence of the Boc-protecting group and the phenyl ring significantly increases the lipophilicity (greasiness) of the molecule, leading to poor aqueous solubility. While the core 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is predicted to be relatively hydrophilic (XLogP3 of -0.9), the addition of the Boc and phenyl groups will substantially increase the LogP value.[4]

  • Ionization: The imidazopyrazine core contains basic nitrogen atoms. The predicted pKa of the parent scaffold is around 7.91, suggesting that the compound's charge state, and therefore its solubility, will be pH-dependent.[1]

  • Molecular Weight: The addition of the Boc and phenyl groups increases the molecular weight, which can also contribute to lower solubility.

Q2: Which biological buffers are commonly used and what are their typical pH ranges?

A2: The choice of buffer is critical and should be compatible with your experimental system.

BufferpKa (at 25°C)Useful pH Range
MES6.155.5 - 6.7
Bis-Tris6.505.8 - 7.2
PIPES6.766.1 - 7.5
MOPS7.206.5 - 7.9
HEPES7.486.8 - 8.2
Tris8.067.5 - 9.0
Phosphate Buffered Saline (PBS)7.2 (for dibasic phosphate)~7.0 - 7.6

Q3: What are some common co-solvents and their properties?

A3: Co-solvents can be an effective way to increase the solubility of your compound.

Co-solventDielectric Constant (20°C)Notes
Water80.1The reference solvent.
Glycerol42.5Viscous, generally well-tolerated by cells at low concentrations.
Ethylene Glycol37.7Can be toxic to cells.
Propylene Glycol32.0Common in pharmaceutical formulations.
Ethanol24.3Widely used, can have effects on protein structure at higher concentrations.
DMSO47.2A powerful solvent, but can have biological effects.

Q4: How can I determine the maximum soluble concentration of my compound in a given buffer?

A4: You can perform a kinetic or thermodynamic solubility assessment. A simple approach is a visual kinetic solubility assay:

  • Prepare a series of dilutions of your compound from a concentrated organic stock into the test buffer in a clear microplate.

  • Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Visually inspect for the highest concentration that remains clear (no precipitation).

  • For a more quantitative measure, you can use nephelometry or light scattering to detect precipitation.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the decision-making process for addressing solubility issues.

experimental_workflow Experimental Workflow for Solubility Testing cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assessment Solubility Assessment A Weigh Compound B Dissolve in 100% Organic Solvent (e.g., DMSO, Ethanol) A->B C Create Concentrated Stock (e.g., 10-50 mM) B->C E Dilute Stock into Buffer to Final Concentration C->E D Prepare Biological Buffer D->E F Vortex/Mix Well E->F G Incubate at Assay Temperature F->G H Visually Inspect for Precipitation G->H I Proceed with Assay if Soluble H->I [No Precipitate] J Troubleshoot if Precipitate Forms H->J [Precipitate]

Caption: A typical workflow for preparing and assessing the solubility of a test compound.

troubleshooting_logic Troubleshooting Logic for Poor Solubility cluster_ph pH Adjustment cluster_cosolvent Co-solvent Addition cluster_surfactant Surfactant Addition cluster_cyclodextrin Cyclodextrin Complexation start Precipitation Observed ph_test Test Solubility in Buffers with Lower pH (e.g., 6.0-7.0) start->ph_test ph_check Is Compound Soluble? ph_test->ph_check cosolvent_add Add Co-solvent (1-5%) (e.g., PEG 400, Propylene Glycol) ph_check->cosolvent_add No success Proceed with Assay (with appropriate controls) ph_check->success Yes cosolvent_check Is Compound Soluble? cosolvent_add->cosolvent_check surfactant_add Add Surfactant (>CMC) (e.g., Tween® 80, Pluronic® F-68) cosolvent_check->surfactant_add No cosolvent_check->success Yes surfactant_check Is Compound Soluble? surfactant_add->surfactant_check cyclo_add Add Cyclodextrin (e.g., HP-β-CD) surfactant_check->cyclo_add No surfactant_check->success Yes cyclo_check Is Compound Soluble? cyclo_add->cyclo_check cyclo_check->success Yes fail Consider Advanced Formulation (e.g., nanosuspension, solid dispersion) cyclo_check->fail No

Caption: A decision tree for systematically troubleshooting solubility issues.

References

avoiding epimerization during 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize or prevent epimerization during the synthesis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, ensuring high stereochemical purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in this synthesis?

A1: Epimerization is a chemical process where one stereoisomer transforms into its corresponding epimer, which is a diastereomer that differs in configuration at only one of several stereogenic centers. In the context of a molecule with a single chiral center, this results in racemization—the formation of an equal mixture of both enantiomers. This is a significant concern because stereoisomers can have drastically different pharmacological activities, toxicities, and metabolic profiles.[1] Ensuring stereochemical integrity is crucial for developing a safe and effective drug candidate.

Q2: Which step in the synthesis is most susceptible to epimerization?

A2: The most vulnerable point for epimerization is typically any step involving the removal of a proton from the stereogenic center, which is likely the C8a bridgehead position in the tetrahydroimidazo[1,2-a]pyrazine core. This is most common during steps that use basic conditions, particularly if there is a nearby electron-withdrawing group that increases the acidity of this proton. Key steps to monitor include:

  • Cyclization: The formation of the imidazo[1,2-a]pyrazine ring system, often promoted by a base.

  • Boc-protection/deprotection: While Boc-protection is generally mild, the use of certain bases during workup or subsequent steps can pose a risk. Deprotection with strong acids followed by neutralization with a base can also create conditions for epimerization.[2]

Q3: What are the primary factors that promote epimerization?

A3: Several reaction parameters can induce or accelerate epimerization:

  • Base Strength: Strong bases (e.g., alkoxides, hydrides) can readily abstract the alpha-proton, leading to a planar, achiral enolate or carbanion intermediate that can be re-protonated from either side.

  • Temperature: Higher reaction temperatures provide the necessary activation energy for proton abstraction and inversion of the stereocenter.

  • Reaction Time: The longer the chiral molecule is exposed to conditions that favor epimerization, the greater the extent of stereochemical scrambling will be.

  • Solvent: Polar aprotic solvents can stabilize the charged intermediate, potentially facilitating its formation and prolonging its lifetime, thus increasing the chance of epimerization.

Q4: How can I detect and quantify the degree of epimerization?

A4: The most reliable method for separating and quantifying stereoisomers is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to differentiate between enantiomers or diastereomers, allowing for precise determination of their ratio (e.g., enantiomeric excess, ee, or diastereomeric ratio, dr). Other potential methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, although this is often less accurate for quantification than chiral HPLC.[3]

Q5: What are the best general strategies to prevent epimerization?

A5: To maintain stereochemical integrity, the following strategies are recommended:

  • Use Mild, Non-nucleophilic Bases: Opt for sterically hindered, non-nucleophilic bases like proton sponge, or milder inorganic bases like potassium carbonate (K₂CO₃) over stronger alternatives.

  • Maintain Low Reaction Temperatures: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, running reactions at 0 °C or even lower can completely suppress epimerization.

  • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Choose an Appropriate Solvent: If possible, use non-polar or less polar aprotic solvents to disfavor the stabilization of a planar carbanionic intermediate.

Troubleshooting Guide: High Levels of Epimerization

ProblemPotential CauseRecommended Solution
High percentage of undesired epimer detected by Chiral HPLC. The base used for cyclization or another step is too strong (e.g., NaH, LDA, t-BuOK).Switch to a milder base such as K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA.
The reaction temperature is too high, providing energy for stereocenter inversion.Perform the reaction at a lower temperature. Start at room temperature and, if epimerization persists, cool the reaction to 0 °C or below.
The reaction was allowed to run for an extended period after completion.Monitor the reaction closely (e.g., every 30-60 minutes) and work up the reaction immediately upon consumption of the limiting reagent.
The solvent is overly stabilizing the planar intermediate that leads to epimerization.Experiment with less polar solvents. For example, if the reaction is in DMF, consider trying THF or Dioxane.

Data Presentation

The choice of base and temperature can significantly impact the stereochemical purity of the final product. The following table illustrates hypothetical outcomes to guide optimization.

Table 1: Hypothetical Effect of Reaction Conditions on Stereochemical Purity

EntryBaseSolventTemperature (°C)Time (h)Stereoisomeric Ratio (Desired:Undesired)
1NaHDMF251270:30
2K₂CO₃DMF251292:8
3K₂CO₃THF252495:5
4Cs₂CO₃THF024>99:1
5DBUCH₂Cl₂01898:2

Key Experimental Protocols

Protocol 1: Recommended Synthesis with Minimized Epimerization

This protocol is a generalized procedure based on common synthetic routes for related structures, with specific control points to minimize epimerization.[2][4]

  • Step 1: Condensation/Cyclization

    • To a solution of the chiral piperazine precursor in an appropriate solvent (e.g., THF or ACN), add 2-bromo-1-phenylethan-1-one.

    • Epimerization Control Point: Add a mild, solid base such as cesium carbonate (Cs₂CO₃, 1.5 equivalents).

    • Stir the reaction mixture at 0 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and proceed to extraction with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine intermediate via column chromatography.

  • Step 2: Boc-Protection

    • Dissolve the purified intermediate in a suitable solvent like dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

    • Epimerization Control Point: Add a non-nucleophilic base like triethylamine (TEA, 1.2 equivalents) dropwise. Avoid using stronger bases.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC/LC-MS).

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

    • Concentrate in vacuo and purify by column chromatography to yield the final product.

Protocol 2: Chiral HPLC Method for Purity Assessment

This protocol provides a starting point for developing a method to assess the stereochemical purity of the final product.[3]

  • Instrument: Standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OD-H or Chiralpak AD-H (or equivalent polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting gradient is 90:10 (Heptane:IPA).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength corresponding to the compound's maximum absorbance.

  • Procedure:

    • Dissolve a small sample of the purified product in the mobile phase.

    • Inject onto the column and run the analysis.

    • The two epimers/enantiomers should appear as two distinct, resolved peaks.

    • Calculate the enantiomeric or diastereomeric ratio by integrating the area of each peak.

    • Optimization Note: If resolution is poor, adjust the ratio of heptane to alcohol or add a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.

Visualizations

EpimerizationMechanism cluster_main Plausible Epimerization at C8a R_Isomer (R)-Stereoisomer (Desired Product) Intermediate Planar Intermediate (Achiral Carbanion/Enolate) R_Isomer->Intermediate Deprotonation (+ Base) Intermediate->R_Isomer Reprotonation S_Isomer (S)-Stereoisomer (Epimer) Intermediate->S_Isomer Reprotonation (Opposite Face)

Caption: Plausible mechanism of epimerization at the C8a bridgehead position.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow for Epimerization start Synthesize Final Product check_purity Assess Stereochemical Purity (Chiral HPLC) start->check_purity is_pure Purity Acceptable? (e.g., >98% desired isomer) check_purity->is_pure proceed Product Meets Specification is_pure->proceed Yes troubleshoot High Epimerization Detected is_pure->troubleshoot No check_base Use Milder/Hindered Base (e.g., Cs₂CO₃, DIPEA) troubleshoot->check_base check_temp Lower Reaction Temperature (e.g., to 0°C) check_time Reduce Reaction Time (Monitor Closely) check_temp->check_time check_base->check_temp re_run Re-run Synthesis & Re-assess check_time->re_run re_run->check_purity

Caption: Logical workflow for troubleshooting and optimizing the synthesis.

References

Technical Support Center: Improving the Selectivity of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine derivatives. The focus is on addressing common challenges encountered during synthesis and in optimizing the selectivity of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for this compound derivatives?

A1: Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold have been investigated as modulators of G protein-coupled receptors (GPCRs) and ion channels. Specifically, they have shown potential as preferential inhibitors of Gαq proteins and as potent modulators of Transient Receptor Potential Canonical 5 (TRPC5) channels.[1][2] The selectivity for these targets can be fine-tuned through structural modifications of the core molecule.

Q2: How does the Boc protecting group influence the compound's activity and selectivity?

A2: The tert-butoxycarbonyl (Boc) protecting group on the pyrazine ring provides stability to the molecule and is a critical feature for enabling selective deprotection during multi-step syntheses.[3] While it may not directly interact with the binding site of the target protein, its presence and eventual removal or replacement with other functional groups can significantly impact the overall physicochemical properties of the derivative, thereby influencing its potency and selectivity.

Q3: What are the key structural features that determine the selectivity of tetrahydroimidazo[1,2-a]pyrazine derivatives?

A3: Structure-activity relationship (SAR) studies on related imidazo[1,2-a]pyridine and pyrazine series suggest that substitutions on the phenyl ring and modifications to the core bicyclic skeleton are critical for determining isoform selectivity.[4][5] For instance, introducing specific substitution patterns can enhance potency for a particular target while reducing affinity for others. The nature of the substituent (e.g., electron-donating or withdrawing groups) and its position on the phenyl ring can lead to significant changes in selectivity.[4]

Q4: What are common side products in the synthesis of the tetrahydroimidazo[1,2-a]pyrazine core?

A4: A common side product during the synthesis of pyrazine derivatives, in general, can be imidazole derivatives, which are more polar.[1] Additionally, incomplete cyclization or oxidation can lead to a mixture of intermediates and the desired final product, thereby reducing the overall yield and purity.[1]

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause Troubleshooting Steps
Low Yield of Final Product Incomplete reaction during condensation or cyclization.- Extend the reaction time or increase the temperature.[1]- Ensure proper mixing.[1]- Screen different solvents and bases to optimize reaction conditions.[1]
Suboptimal reaction conditions.- Systematically optimize parameters such as temperature, catalyst, and reaction time.[1]
Degradation of the product.- Use milder reagents and reaction conditions, especially during workup. Avoid strongly acidic or basic conditions if your derivative is sensitive.[1]
Presence of Impurities Formation of unexpected byproducts.- Identify potential side reactions and adjust conditions to minimize them.- Purify starting materials before use.
Inefficient purification.- For column chromatography, optimize the eluent system and stationary phase.- For recrystallization, ensure the appropriate solvent is chosen and allow for slow cooling to promote crystal formation.
Improving Selectivity
Issue Potential Cause Troubleshooting Steps
Poor Selectivity for Target Protein The current derivative has similar affinity for multiple targets.- Synthesize and test a library of analogs with systematic modifications to the phenyl ring and other positions on the core structure.[4][5]- Introduce bulkier or more constrained substituents to probe the steric limits of the binding pocket.- Utilize computational modeling to predict modifications that could enhance selectivity.
Off-target activity observed in cellular assays.- Confirm target engagement in a cell-based assay.- Screen the compound against a panel of related kinases or ion channels to identify specific off-targets.[6]
Inconsistent Selectivity Results Assay conditions are not optimized.- Ensure the concentration of the compound and any competing ligands are appropriate for the assay.- Verify the stability of the compound under the assay conditions.

Quantitative Data

Table 1: Selectivity Profile of Analogous Tetrahydroimidazo[1,2-a]pyrazine Derivatives against TRP Channels

Note: The following data is for illustrative purposes and represents typical selectivity profiles that can be obtained for derivatives of this class. The specific values for this compound may vary.

Compound IDTRPC5 IC50 (nM)TRPC4 IC50 (nM)TRPC6 IC50 (nM)Selectivity (TRPC6/TRPC5)
Analog 12530>10,000>400
Analog 25065>10,000>200
Analog 315205,000>333
Analog 4100120>10,000>100

Experimental Protocols

Protocol 1: General Synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Core

This protocol is a general representation of the synthesis of the core scaffold.[7][8]

Step 1: Synthesis of the Imidazo[1,2-a]pyrazine intermediate

  • To a solution of a suitable 2-aminopyrazine in an appropriate solvent (e.g., DMF), add a base such as potassium carbonate.

  • Add the desired 2-bromoacetophenone derivative (e.g., 2-bromo-1-phenylethan-1-one) dropwise at room temperature.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Add ammonium acetate and reflux the mixture for 3 hours.

  • After cooling, extract the product with an organic solvent and purify by column chromatography.

Step 2: Reduction of the Imidazo[1,2-a]pyrazine

  • Dissolve the product from Step 1 in methanol.

  • Add Palladium on carbon (10% Pd/C) as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) for 24 hours at room temperature.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core.

Protocol 2: Fluorescence-Based Ca2+ Mobilization Assay for TRPC5 Selectivity

This protocol is adapted for determining the inhibitory activity of compounds on TRPC5 channels expressed in a stable cell line (e.g., HEK-293).[2]

Materials:

  • HEK-293 cells stably expressing human TRPC5.

  • Fluo-4 AM or a similar Ca2+ indicator dye.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • TRPC5 agonist (e.g., rosiglitazone).

  • Test compound (this compound derivative).

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the TRPC5-expressing HEK-293 cells into the assay plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the Ca2+ indicator dye solution in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of the test compound. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: a. Place the plate in the fluorescence reader and measure the baseline fluorescence. b. Inject the TRPC5 agonist into the wells. c. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the ΔF against the concentration of the test compound. c. Determine the IC50 value by fitting the data to a dose-response curve.

  • Selectivity Determination: Repeat the assay with cell lines expressing other TRP channels (e.g., TRPC4, TRPC6) to determine the IC50 values for off-target channels and calculate the selectivity index.

Visualizations

Gq_Signaling_Pathway GPCR GPCR Gq Gαq GPCR->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Inhibitor Tetrahydroimidazo [1,2-a]pyrazine Derivative Inhibitor->Gq Inhibits

Caption: Gαq Signaling Pathway Inhibition.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Selectivity Screening cluster_analysis Data Analysis synthesis Synthesize Derivatives purification Purify & Characterize synthesis->purification primary_assay Primary Target Assay (e.g., TRPC5) purification->primary_assay secondary_assay Off-Target Assays (e.g., TRPC4, TRPC6) primary_assay->secondary_assay ic50 Determine IC₅₀ Values secondary_assay->ic50 selectivity_index Calculate Selectivity Index ic50->selectivity_index

Caption: Experimental Workflow for Selectivity.

troubleshooting_synthesis start Low Yield or Purity? check_reagents Check Starting Material Purity start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) side_products Side Products Present? optimize_conditions->side_products incomplete_reaction->optimize_conditions Yes incomplete_reaction->side_products No adjust_purification Adjust Purification Method (Column, Recrystallization) side_products->adjust_purification Yes modify_workup Use Milder Workup Conditions side_products->modify_workup If degradation suspected end Improved Yield/Purity adjust_purification->end modify_workup->end

References

Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyrazine-Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with imidazo[1,2-a]pyrazine-based anticancer drugs.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyrazine-based drug is showing decreased efficacy in my cancer cell line over time. What are the potential causes?

A1: Decreased efficacy, or acquired resistance, is a common challenge in cancer therapy. For imidazo[1,2-a]pyrazine-based drugs, which often act as kinase inhibitors, several mechanisms can be responsible:

  • Target Alteration: Mutations in the target kinase can prevent the drug from binding effectively. This is a well-documented mechanism for other kinase inhibitors, such as the development of secondary mutations in c-KIT in response to imatinib[1].

  • Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as pumps to remove the drug from the cell, lowering its intracellular concentration. ABCG2 and ABCB1 are common culprits in multidrug resistance[2].

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating alternative signaling pathways to circumvent the pathway blocked by your drug. For instance, if your compound targets the PI3K/AKT/mTOR pathway, cells might activate a parallel pathway to maintain proliferation and survival.

  • Drug Inactivation: The cancer cells may metabolize the drug into an inactive form at a higher rate.

Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?

A2: You can investigate ABC transporter overexpression through several methods:

  • Western Blotting: This is a direct way to measure the protein levels of specific ABC transporters (e.g., ABCG2, ABCB1) in your resistant cell line compared to the parental (sensitive) cell line. An increase in the protein band intensity in the resistant line is indicative of overexpression.

  • Quantitative PCR (qPCR): This technique measures the mRNA expression levels of the genes encoding the ABC transporters. Increased mRNA levels in the resistant cells suggest that the gene is being transcribed at a higher rate.

  • Functional Assays: You can use fluorescent substrates of ABC transporters, such as Hoechst 33342 for ABCG2, to measure the pump's activity. Resistant cells will efflux the dye more rapidly, resulting in lower intracellular fluorescence. This can be reversed by known inhibitors of the transporter[3].

Q3: What strategies can I employ to overcome resistance mediated by ABC transporters?

A3: Several strategies can be explored:

  • Co-administration with an ABC Transporter Inhibitor: Using a specific inhibitor of the overexpressed transporter (e.g., Ko143 for ABCG2) can restore the intracellular concentration of your imidazo[1,2-a]pyrazine drug.

  • Combination Therapy: Targeting a separate pathway that is crucial for the survival of the resistant cells can be effective. For example, some imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors have been shown to overcome ABCG2-mediated drug resistance[2][4].

  • Novel Drug Design: Synthesizing new derivatives of your imidazo[1,2-a]pyrazine compound that are not substrates for the ABC transporters is a long-term strategy.

Q4: My drug targets a specific kinase. How can I check for resistance-conferring mutations in this kinase?

A4: To identify mutations in the target kinase, you can:

  • Sanger Sequencing: Sequence the gene encoding the target kinase in both your sensitive and resistant cell lines. Comparing the sequences will reveal any mutations that have arisen in the resistant population.

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis, NGS can identify a broader range of mutations and their frequencies within the cell population.

Q5: If I identify a target kinase mutation, what are my next steps?

A5: Once a mutation is confirmed, you can:

  • Develop or Screen for Second-Generation Inhibitors: Design or test new imidazo[1,2-a]pyrazine derivatives that can effectively inhibit the mutated kinase. For example, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed to target c-KIT resistance mutations[1].

  • Utilize Combination Therapy: Target a downstream effector of the mutated kinase or a parallel survival pathway.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT assay).
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment. Create a growth curve for your cell line to determine the optimal seeding density.
Drug Solubilization Ensure your imidazo[1,2-a]pyrazine compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations.
Incubation Time Standardize the drug incubation time. For some compounds, a longer incubation may be required to observe a cytotoxic effect.
Metabolic Activity of Cells The MTT assay measures metabolic activity, which may not always correlate directly with cell number. Consider a complementary assay that directly counts cells (e.g., Trypan Blue exclusion) or measures apoptosis (e.g., Annexin V staining).
Contamination Regularly check for microbial contamination in your cell cultures, which can affect metabolic assays.
Problem 2: No or weak signal in Western Blot for the target protein.
Possible Cause Troubleshooting Step
Low Protein Expression Increase the amount of protein loaded onto the gel. Use a positive control cell line or tissue known to express the protein.
Poor Antibody Quality Use an antibody that has been validated for Western Blotting. Titrate the primary antibody to find the optimal concentration.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage.
Incorrect Buffer Conditions Ensure that the lysis buffer contains appropriate protease and phosphatase inhibitors to prevent protein degradation.
Suboptimal Detection Use a fresh substrate for chemiluminescence detection. Optimize the exposure time.
Problem 3: High background in in vitro kinase assays.
Possible Cause Troubleshooting Step
High Enzyme Concentration Titrate the kinase concentration to find a level that gives a robust signal without being in excess.
High ATP Concentration The concentration of ATP should be close to the Km of the kinase for ATP. High concentrations can lead to high background signal.
Non-specific Binding Add a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer to reduce non-specific binding.
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water.

Data Presentation

Table 1: Example IC50 Values of Imidazo[1,2-a]pyrazine Derivatives against Sensitive and Resistant Cancer Cell Lines

CompoundCell LineIC50 (µM)Resistance Fold-Change
Drug XSensitive Parental0.5-
Drug XResistant Subclone10.220.4
Drug YSensitive Parental1.2-
Drug YResistant Subclone1.51.25

Table 2: Effect of an ABCG2 Inhibitor on the Efficacy of an Imidazo[1,2-a]pyrazine Drug

TreatmentCell LineIC50 (µM)
Drug ZSensitive Parental0.8
Drug ZResistant (ABCG2+)15.6
Drug Z + Ko143 (1 µM)Resistant (ABCG2+)1.1

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of imidazo[1,2-a]pyrazine compounds.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Leave the plate overnight in the incubator. Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

Western Blotting for Protein Expression

This protocol is for analyzing the expression levels of proteins such as ABC transporters or signaling molecules.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system[5][6].

In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of imidazo[1,2-a]pyrazine compounds against a specific kinase.

  • Compound Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyrazine inhibitor in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and the inhibitor in a kinase assay buffer.

  • Reaction Initiation: Start the reaction by adding ATP at a concentration close to its Km for the kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay)[7].

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ABCG2 Transporter Functional Assay (Hoechst 33342 Accumulation)

This protocol assesses the function of the ABCG2 efflux pump.

  • Cell Seeding: Seed both sensitive and resistant cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Inhibitor Pre-incubation: Treat the cells with the imidazo[1,2-a]pyrazine compound or a known ABCG2 inhibitor (e.g., Ko143) for 1-2 hours.

  • Dye Loading: Remove the medium and add a solution containing the fluorescent substrate Hoechst 33342 (e.g., 3 µM) and incubate for 30 minutes.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Lower fluorescence indicates higher ABCG2 activity.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Drug_Efflux ABC Transporter (e.g., ABCG2) AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Imidazo[1,2-a]pyrazine Drug Drug->Drug_Efflux Efflux Drug->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds experimental_workflow cluster_problem Problem: Decreased Drug Efficacy cluster_investigation Investigation cluster_solutions Potential Solutions Start Observe Decreased Drug Efficacy Check_Efflux Assess ABC Transporter Expression/Function (Western Blot, Functional Assay) Start->Check_Efflux Check_Target Sequence Target Kinase (Sanger/NGS) Start->Check_Target Check_Pathway Analyze Bypass Pathways (Phospho-protein arrays, Western Blot) Start->Check_Pathway Solution_Efflux Co-administer with Transporter Inhibitor Check_Efflux->Solution_Efflux If Overexpressed Solution_Target Develop/Test 2nd Generation Inhibitor Check_Target->Solution_Target If Mutated Solution_Pathway Combination Therapy Targeting Bypass Pathway Check_Pathway->Solution_Pathway If Activated logical_relationship cluster_mechanisms Resistance Mechanisms Drug Imidazo[1,2-a]pyrazine Drug Target Target Kinase Drug->Target Inhibits Cell Cancer Cell Target->Cell Promotes Survival (when active) Resistance Resistance Cell->Resistance Develops Mutation Target Mutation Mutation->Target Alters Binding Site Efflux Increased Drug Efflux Efflux->Drug Reduces Intracellular Concentration Bypass Bypass Pathway Activation Bypass->Cell Provides Alternative Survival Signal

References

Validation & Comparative

Comparative Guide to the Validation of Gαq Inhibitory Activity: A Focus on 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine and Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Gαq inhibitory activity of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine and established Gαq inhibitors. While direct inhibitory data for this compound is not extensively available in public literature, it is recognized as a key intermediate in the synthesis of Gαq protein ligands.[1] This guide will, therefore, compare its potential as a Gαq inhibitor scaffold to the well-characterized inhibitors YM-254890 and FR900359 (also known as UBO-QIC).

The Gαq protein family (Gαq, Gα11, Gα14) plays a crucial role in cellular signaling by activating phospholipase C-β (PLC-β), which leads to the production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[2] Dysregulation of Gαq signaling is implicated in various diseases, including cancer and cardiovascular conditions, making Gαq inhibitors valuable research tools and potential therapeutic agents.[3][4]

Comparative Analysis of Gαq Inhibitors

The following table summarizes the key characteristics of this compound and the established Gαq inhibitors YM-254890 and FR900359.

Compound Type/Class Potency (IC50) Selectivity Mechanism of Action Key References
This compound Tetrahydroimidazo[1,2-a]pyrazine derivative (intermediate)Data not availableData not availablePrecursor to Gαq protein ligands[1]
BIM-46174 / BIM-46187 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivativesQualitatively active in silencing Gαq proteinsPreferentially silences Gαq proteinsData not available[5][6]
YM-254890 Macrocyclic depsipeptide~50 nM (Ca2+ increase)[7], ~95 nM (IP1 production)[7]Selective for Gαq/11 over other G protein subtypes[8]Binds to Gαq and stabilizes the inactive GDP-bound state[2][9][7][8][10]
FR900359 (UBO-QIC) Macrocyclic depsipeptideIC50s = 13.18 nM (Gαq), 10.47 nM (Gα11), 10 nM (Gα14)[11]Selective for Gαq/11/14 over other Gα isoforms[3][12]Binds to Gαq and stabilizes the inactive GDP-bound state[2][2][3][11][12][13]

Experimental Protocols for Validating Gαq Inhibitory Activity

The validation of Gαq inhibitory activity typically involves cell-based assays that measure the downstream consequences of Gαq activation.

Calcium Mobilization Assay

This assay is a primary method for assessing Gαq inhibition, as Gαq activation directly leads to an increase in intracellular calcium concentration.

Principle: Gαq activation stimulates PLC-β, which cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This transient increase in intracellular Ca2+ can be measured using fluorescent calcium indicators.

General Protocol:

  • Cell Culture: Plate cells expressing the G protein-coupled receptor (GPCR) of interest that couples to Gαq (e.g., HEK293 cells expressing the M3 muscarinic receptor) in a 96-well or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., YM-254890) for a specified period.

  • Agonist Stimulation: Stimulate the cells with a GPCR agonist (e.g., carbachol for M3 receptors) to activate the Gαq pathway.

  • Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader. The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: Plot the agonist-induced calcium response against the inhibitor concentration to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct and cumulative measure of PLC-β activity.

Principle: IP3 is rapidly metabolized to IP2, IP1, and finally to inositol. In the presence of lithium chloride (LiCl), the final step of inositol monophosphate degradation is blocked, leading to the accumulation of IP1. The amount of accumulated IP1 is a direct measure of Gαq-coupled receptor activation.

General Protocol:

  • Cell Culture and Plating: Culture and plate cells expressing the Gαq-coupled GPCR as described for the calcium mobilization assay.

  • Compound Incubation: Pre-incubate the cells with the test inhibitor.

  • Stimulation: Stimulate the cells with the appropriate agonist in the presence of LiCl.

  • Cell Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercially available kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.[14]

  • Data Analysis: Calculate the IC50 of the inhibitor by plotting the IP1 concentration against the inhibitor concentration.

[35S]GTPγS Binding Assay

This is a biochemical assay that directly measures the activation of G proteins.

Principle: Upon activation by a GPCR, the Gα subunit releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated Gα subunits. A Gαq inhibitor that stabilizes the GDP-bound state will prevent this exchange.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the GPCR and Gαq.

  • Assay Setup: In a multi-well plate, combine the cell membranes, the test inhibitor, and the GPCR agonist.

  • Initiate Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Termination and Filtration: After incubation, terminate the reaction by rapid filtration through a filter plate, which traps the membrane-bound [35S]GTPγS.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: A decrease in [35S]GTPγS binding in the presence of the inhibitor indicates inhibition of Gαq activation.

Visualizing Signaling Pathways and Experimental Workflows

Gαq Signaling Pathway

Galpha_q_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_protein Gαqβγ GPCR->G_protein Activates PLCb PLCβ G_protein->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream IP3R->Ca2 Releases ER_Ca2 Ca²⁺ Store ER_Ca2->IP3R Agonist Agonist Agonist->GPCR Activates Inhibitor Gαq Inhibitor (e.g., YM-254890) Inhibitor->G_protein Inhibits Galpha_q_Inhibitor_Validation_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis PrimaryAssay Calcium Mobilization Assay (High-Throughput) Hit Hit Compounds PrimaryAssay->Hit SecondaryAssay IP₁ Accumulation Assay Lead Lead Compound SecondaryAssay->Lead BiochemicalAssay [³⁵S]GTPγS Binding Assay BiochemicalAssay->Lead SelectivityPanel Assays for other G protein pathways (e.g., Gαs, Gαi) ValidatedLead Validated Lead SelectivityPanel->ValidatedLead DataAnalysis IC₅₀ Determination Selectivity Index Start Compound Library Start->PrimaryAssay Hit->SecondaryAssay Hit->BiochemicalAssay Lead->SelectivityPanel ValidatedLead->DataAnalysis Galpha_q_Inhibitor_Comparison cluster_classes Gαq Inhibitor Classes cluster_properties Key Properties Macrocyclic Macrocyclic Depsipeptides (e.g., YM-254890, FR900359) Potency High Potency Macrocyclic->Potency Selectivity High Selectivity Macrocyclic->Selectivity KnownMoA Well-defined MoA Macrocyclic->KnownMoA Tetrahydroimidazo Tetrahydroimidazo[1,2-a]pyrazines (e.g., BIM-46174) Potential Potential for Novel Inhibitors Tetrahydroimidazo->Potential TargetCompound 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine Intermediate Synthetic Intermediate TargetCompound->Intermediate Intermediate->Tetrahydroimidazo Precursor for

References

A Comparative Analysis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine and Other Gαq Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of compounds based on the 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine scaffold with other established Gαq inhibitors. The focus is on their performance in inhibiting the Gαq signaling pathway, supported by experimental data and detailed methodologies.

Introduction to Gαq Inhibition

The Gαq protein is a crucial component of the heterotrimeric G protein signaling cascade. Upon activation by G protein-coupled receptors (GPCRs), Gαq stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), regulating a multitude of cellular processes. Dysregulation of Gαq signaling is implicated in various diseases, including cardiovascular conditions and cancer, making Gαq an attractive therapeutic target. The development of selective Gαq inhibitors is a key area of research for novel therapeutic interventions.

The Gαq Signaling Pathway

The canonical Gαq signaling pathway is initiated by the binding of an agonist to a Gαq-coupled GPCR. This induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαq subunit. The activated GTP-bound Gαq dissociates from the Gβγ dimer and interacts with its primary effector, phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Galphaq_Signaling_Pathway cluster_cytosol Cytosol GPCR Gαq-coupled GPCR G_protein Gαqβγ (inactive) GPCR->G_protein Agonist binding PLC Phospholipase C (PLC) G_protein->PLC GTP binding & activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Cellular_Response Cellular Response PKC->Cellular_Response

Caption: The Gαq signaling cascade.

Comparative Analysis of Gαq Inhibitors

CompoundChemical ClassTargetAssay TypeIC50
GQ352 Imidazo[1,2-a]pyrazine derivativeGαq/11Gαβγ heterotrimer dissociation8.9 µM[1]
YM-254890 Cyclic depsipeptideGαq/11ADP-induced platelet aggregation<0.6 µM
Gαq/11Intracellular Ca²⁺ mobilization (P2Y1)0.031 µM
FR900359 (UBO-QIC) Cyclic depsipeptideGαq, Gα11, Gα14Bioluminescence Resonance Energy Transfer (BRET)13.18 nM (Gαq), 10.47 nM (Gα11), 10 nM (Gα14)
Gαq-Q209L[³⁵S]GTPγS binding~75 nM

Discussion of Structure-Activity Relationship

Research into the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, notably with the compound BIM-46174 , has provided valuable insights into the structural requirements for Gαq inhibition. Studies involving structural reductions and fragmentation of BIM-46174 have indicated that the entire molecular structure is necessary for efficient Gαq inhibition.[2][3] This suggests that while the imidazo[1,2-a]pyrazine core is a key pharmacophore, the substituents and overall conformation of the molecule play a critical role in its interaction with the Gαq protein. The Boc-protecting group on the 7-position of the target compound, for instance, may influence its activity and could be a site for further modification to enhance potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Gαq inhibitors.

Workflow for Gαq Inhibitor Screening

Galphaq_Inhibitor_Screening start Start assay_selection Select Assay: - Calcium Mobilization - GTPγS Binding start->assay_selection calcium_assay Calcium Mobilization Assay assay_selection->calcium_assay Calcium gtp_assay GTPγS Binding Assay assay_selection->gtp_assay GTPγS cell_prep Prepare cells expressing Gαq-coupled receptor calcium_assay->cell_prep gtp_assay->cell_prep dye_loading Load cells with calcium-sensitive dye cell_prep->dye_loading For Calcium Assay compound_add Add test compounds cell_prep->compound_add For GTPγS Assay dye_loading->compound_add agonist_stim Stimulate with Gαq agonist compound_add->agonist_stim readout Measure fluorescence (Calcium Assay) or radioactivity (GTPγS Assay) agonist_stim->readout data_analysis Analyze data and determine IC50 values readout->data_analysis end End data_analysis->end

Caption: General workflow for screening Gαq inhibitors.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of a Gαq-coupled GPCR.

1. Cell Culture and Plating:

  • Culture human embryonic kidney (HEK293) cells or other suitable host cells stably or transiently expressing the target Gαq-coupled receptor.

  • Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Remove the cell culture medium from the wells and add the dye-loading buffer.

  • Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be cleaved to its active form.

3. Compound Incubation:

  • After incubation, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Add the test compounds (e.g., this compound or other inhibitors) at various concentrations to the wells and incubate for a predetermined period.

4. Agonist Stimulation and Signal Detection:

  • Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system.

  • Establish a baseline fluorescence reading.

  • Inject a known agonist for the target Gαq-coupled receptor into the wells to stimulate the signaling pathway.

  • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Determine the peak fluorescence response for each well.

  • Plot the response against the concentration of the test compound to generate a dose-response curve and calculate the IC50 value.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

1. Membrane Preparation:

  • Prepare cell membranes from cells overexpressing the Gαq-coupled receptor of interest. This is typically done by cell lysis and centrifugation to isolate the membrane fraction.

  • Determine the protein concentration of the membrane preparation.

2. Assay Reaction:

  • In a microplate, combine the cell membranes, the test inhibitor at various concentrations, and a buffer containing GDP (to ensure G proteins are in their inactive state), MgCl₂, and NaCl.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a specific time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

3. Termination and Filtration:

  • Terminate the reaction by rapid filtration through a filter plate (e.g., glass fiber filters) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

4. Scintillation Counting:

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

5. Data Analysis:

  • The amount of radioactivity is proportional to the extent of G protein activation.

  • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.

  • Plot the specific binding against the concentration of the test inhibitor to determine its IC50 value.

Conclusion

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a promising chemical starting point for the development of novel Gαq inhibitors. While the specific compound this compound requires further biological evaluation, derivatives from this class, such as GQ352, have demonstrated Gαq inhibitory activity.[1] In comparison to the highly potent cyclic depsipeptide inhibitors YM-254890 and FR900359, the imidazo[1,2-a]pyrazine derivatives currently exhibit lower potency. However, their smaller molecular weight and potentially more favorable physicochemical properties may offer advantages in terms of drug-likeness and synthetic accessibility. Further optimization of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, guided by structure-activity relationship studies, could lead to the discovery of more potent and selective Gαq inhibitors with therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these and other novel Gαq inhibitors.

References

A Comparative Guide to Gαq Protein Modulation: YM-254890 vs. the 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Gαq proteins represents a critical area of investigation for various physiological and pathophysiological processes. This guide provides a detailed comparison between the well-established Gαq inhibitor, YM-254890, and the emerging chemical scaffold, 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, which serves as a foundation for novel Gαq inhibitors.

This document outlines their respective mechanisms of action, presents available experimental data, and details the experimental protocols used to evaluate their effects on Gαq-mediated signaling pathways.

Introduction to the Compounds

YM-254890 is a potent and highly selective cyclic depsipeptide inhibitor of the Gαq/11 subfamily of G proteins.[1][2] Isolated from Chromobacterium sp., it has become an invaluable tool for dissecting Gαq-mediated signaling cascades.[3] Its mechanism of action is well-characterized, and it serves as a benchmark for Gαq inhibition.[2]

This compound is a synthetic heterocyclic compound that functions as a key intermediate in the development of novel Gαq protein inhibitors.[4] While this specific Boc-protected compound is not typically evaluated for direct biological activity, its core structure is a "privileged scaffold" for the synthesis of active Gαq inhibitors, such as the notable derivative BIM-46174.[5][6][7] This guide will, therefore, consider the potential of this scaffold in the context of its derivatives.

Mechanism of Action

YM-254890: A Guanine Nucleotide Dissociation Inhibitor (GDI)

YM-254890 exerts its inhibitory effect by acting as a guanine nucleotide dissociation inhibitor (GDI). It selectively binds to the Gαq subunit, stabilizing the inactive GDP-bound state and preventing the exchange for GTP, which is a crucial step in G protein activation.[2] This action effectively uncouples the G protein from its upstream G protein-coupled receptor (GPCR), thereby blocking downstream signaling.

GPCR GPCR (Activated) Gq_inactive Gαq-GDP/Gβγ (Inactive) GPCR->Gq_inactive Agonist Binding Gq_active Gαq-GTP + Gβγ (Active) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release IP3 Mediates YM254890 YM-254890 YM254890->Gq_inactive Inhibits GDP Release

Figure 1. Mechanism of Action of YM-254890.
This compound Scaffold

Derivatives of the this compound scaffold, such as BIM-46174, have been shown to inhibit Gαq-mediated signaling.[5][6][8] While the precise molecular mechanism may vary between derivatives, they generally function by interfering with the Gαq protein's ability to activate downstream effectors like phospholipase C (PLC). Unlike YM-254890, some derivatives of this class have been reported to also affect other G protein signaling pathways at higher concentrations, suggesting a potentially broader, though less selective, mechanism of action.[8]

cluster_scaffold Tetrahydroimidazo[1,2-a]pyrazine Scaffold Scaffold 7-Boc-3-phenyl-... (Precursor) Derivatives Active Derivatives (e.g., BIM-46174) Scaffold->Derivatives Chemical Synthesis Gq_signaling Gαq Signaling Cascade Derivatives->Gq_signaling Inhibition

Figure 2. Role of the Tetrahydroimidazo[1,2-a]pyrazine Scaffold.

Performance Comparison: Experimental Data

Direct comparative experimental data for this compound is unavailable as it is primarily a synthetic intermediate. Therefore, we present data for YM-254890 and a representative derivative of the tetrahydroimidazo[1,2-a]pyrazine scaffold, BIM-46174.

ParameterYM-254890BIM-46174 (as a representative derivative)
Target Gαq/11Gαq, with effects on Gαs and Gαo/i at higher concentrations[8]
Potency (IC₅₀) ~31 nM for Ca²⁺ mobilization[3]Varies by cell line and assay; generally in the low micromolar range.
Selectivity Highly selective for Gαq/11 over other G protein subtypes.[3]Less selective than YM-254890, with potential off-target effects.[8]
Mechanism Guanine Nucleotide Dissociation Inhibitor (GDI)[2]Inhibition of G protein signaling complex[8]

Key Experimental Protocols

The evaluation of Gαq inhibitors typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay is a primary functional readout for Gαq activation, as the Gαq pathway leads to the release of intracellular calcium stores.[9][10]

Principle: Activation of the Gαq pathway stimulates PLC, which cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators like Fluo-4 AM.[9][11]

Protocol:

  • Cell Culture: Seed cells expressing the GPCR of interest (e.g., HEK293 cells) in a 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add the test compounds (YM-254890 or a derivative of the tetrahydroimidazo[1,2-a]pyrazine scaffold) at various concentrations. Incubate for a predetermined time.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Inject a known agonist for the target GPCR and immediately begin recording fluorescence intensity over time.[9][12]

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The IC₅₀ value for the inhibitor is calculated by plotting the agonist response against the inhibitor concentration.

Start Seed Cells Dye Load with Fluo-4 AM Start->Dye Incubate_Compound Incubate with Inhibitor Dye->Incubate_Compound Stimulate Stimulate with Agonist Incubate_Compound->Stimulate Measure Measure Fluorescence (FLIPR) Stimulate->Measure Analyze Calculate IC₅₀ Measure->Analyze

Figure 3. Workflow for Calcium Mobilization Assay.
Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more stable and cumulative measure of Gαq pathway activation compared to the transient calcium signal.[13][14]

Principle: PLC-mediated hydrolysis of PIP₂ produces IP₃, which is rapidly metabolized to IP₂, IP₁, and inositol. In the presence of lithium chloride (LiCl), the degradation of IP₁ is blocked, leading to its accumulation. This accumulation can be quantified using methods like Homogeneous Time-Resolved Fluorescence (HTRF).[14][15]

Protocol:

  • Cell Culture and Stimulation: Cells are cultured and then stimulated with an agonist in the presence of LiCl and the test inhibitor.

  • Lysis and Detection: After incubation, the cells are lysed, and the HTRF detection reagents (an IP1-d2 conjugate and a europium cryptate-labeled anti-IP1 antibody) are added.[16][17]

  • Measurement: The plate is read on an HTRF-compatible reader. In the absence of cellular IP1, the antibody-cryptate and the IP1-d2 form a complex, resulting in a high FRET signal. Cellular IP1 competes with IP1-d2 for antibody binding, leading to a decrease in the FRET signal.[15]

  • Data Analysis: The HTRF ratio is used to determine the concentration of accumulated IP1, and the IC₅₀ of the inhibitor is calculated.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by assessing the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[18][19]

Principle: Upon GPCR activation, the Gα subunit releases GDP and binds GTP. [³⁵S]GTPγS can substitute for GTP, and because it is non-hydrolyzable, it results in a persistent Gα-GTPγS active state. The amount of incorporated radioactivity is proportional to the extent of G protein activation.[18][20]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the GPCR of interest.

  • Assay Incubation: In a multi-well plate, incubate the cell membranes with the test inhibitor, an agonist, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

  • Separation: Separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide, typically by rapid filtration through a filter mat.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the inhibitor to block the agonist-stimulated increase in [³⁵S]GTPγS binding and calculate the IC₅₀.

Summary and Conclusion

YM-254890 stands as a highly potent and selective tool compound for the specific inhibition of Gαq/11 proteins. Its well-defined mechanism as a GDI makes it an excellent choice for studies aimed at elucidating the role of Gαq signaling.

The This compound scaffold represents a valuable starting point for the medicinal chemistry efforts to develop novel Gαq inhibitors. While the parent compound itself is a precursor, its derivatives have demonstrated Gαq inhibitory activity. However, these derivatives may exhibit a different selectivity profile compared to YM-254890.

For researchers requiring high selectivity and a well-understood mechanism of action, YM-254890 is the current gold standard. For those engaged in the discovery and development of new chemical entities targeting Gαq, the tetrahydroimidazo[1,2-a]pyrazine scaffold offers a promising foundation for the synthesis of new modulators. The choice between these will ultimately depend on the specific research question and the experimental context.

References

A Comparative Guide to Gαq Protein Inhibitors: FR900359 vs. Tetrahydroimidazo[1,2-A]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two distinct classes of Gαq protein inhibitors: the natural product FR900359 and synthetic tetrahydroimidazo[1,2-a]pyrazine derivatives. Due to the limited publicly available data on 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine as a direct Gαq inhibitor, this guide will utilize its better-characterized structural analog, BIM-46187, as a representative of the tetrahydroimidazo[1,2-a]pyrazine class for a data-driven comparison.

Introduction

Heterotrimeric G proteins of the Gq/11 family are crucial signaling nodes, transducing signals from a multitude of G protein-coupled receptors (GPCRs) to downstream effectors, primarily phospholipase C-β (PLCβ). The activation of this pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Dysregulation of Gαq signaling is implicated in various diseases, including cancer, cardiovascular disorders, and inflammatory conditions. Consequently, the development of selective Gαq inhibitors is of significant therapeutic interest.

This guide focuses on a comparative analysis of FR900359, a potent natural product inhibitor, and the synthetic tetrahydroimidazo[1,2-a]pyrazine class of inhibitors, represented by BIM-46187. While this compound has been identified as a key intermediate in the synthesis of Gαq protein ligands, specific biological data for this compound remains scarce in the public domain.[1]

Chemical Structures and Properties

FR900359 is a complex cyclic depsipeptide isolated from the plant Ardisia crenata.[2] In contrast, the tetrahydroimidazo[1,2-a]pyrazine scaffold represents a more synthetically accessible class of small molecule inhibitors.[3][4] BIM-46187 is a dimeric form of the active monomer BIM-46174, exhibiting greater stability.[5][6]

FeatureFR900359BIM-46187 (representative tetrahydroimidazo[1,2-a]pyrazine)
Origin Natural ProductSynthetic
Chemical Class Cyclic DepsipeptideTetrahydroimidazo[1,2-a]pyrazine dimer
Molecular Weight 1002.17 g/mol 940.96 g/mol (anhydrous basis)
Cell Permeability YesYes

Mechanism of Action

Both FR900359 and the tetrahydroimidazo[1,2-a]pyrazine class of inhibitors target the Gαq subunit, but through distinct mechanisms.

FR900359 acts as a guanine nucleotide dissociation inhibitor (GDI) . It binds to the Gαq subunit and stabilizes the GDP-bound, inactive state of the G protein heterotrimer.[7][8] By preventing the exchange of GDP for GTP, FR900359 effectively locks the G protein in its "off" state, thereby blocking downstream signaling.[7][8]

BIM-46187 , on the other hand, is proposed to trap the Gαq protein in an "empty pocket" conformation . It allows for the dissociation of GDP but prevents the subsequent binding of GTP.[5] This unique mechanism also leads to the inhibition of G protein activation. While initially described as a pan-G protein inhibitor, subsequent studies have shown a preferential silencing of Gαq signaling in certain cellular contexts.[5][6]

cluster_GPCR GPCR Activation cluster_Gprotein G Protein Cycle cluster_inhibitors Inhibitor Action cluster_downstream Downstream Signaling GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active G_inactive Gαq-GDP-Gβγ (Inactive) GPCR_active->G_inactive Promotes Agonist Agonist Agonist->GPCR_inactive Binding G_active Gαq-GTP + Gβγ (Active) G_inactive->G_active GDP/GTP Exchange G_active->G_inactive GTP Hydrolysis PLC Phospholipase C-β (PLCβ) G_active->PLC Activates GDP GDP GTP GTP FR900359 FR900359 FR900359->G_inactive Stabilizes BIM46187 BIM-46187 BIM46187->G_inactive Prevents GTP binding after GDP release PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC Activation DAG->PKC

Figure 1. Gαq Signaling Pathway and Inhibitor Mechanisms.

Comparative Performance Data

The following table summarizes the available quantitative data for FR900359 and BIM-46187. It is important to note that experimental conditions can vary between studies, which may influence the reported values.

ParameterFR900359BIM-46187
IC50 (Gαq) ~10-13 nM (BRET assay)[9]360-390 nM (GTPγS binding & FRET assays)[10][11]
IC50 (Gα11) ~10.5 nM (BRET assay)[9]Not specifically reported
IC50 (Gα14) ~10 nM (BRET assay)[9]Not specifically reported
IC50 (IP1 Production) Not specifically reported3.0 ± 0.7 µM (PAR1 receptor)[10]
Selectivity Highly selective for Gαq/11/14 over Gαs and Gαi[9]Initially pan-G protein, but shows preference for Gαq in some cell lines[5][6]
Residence Time Long (92.1 min at 37°C)[2]Not reported

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common assays used to characterize Gαq inhibitors.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Objective: To determine the ability of a compound to inhibit GPCR-stimulated G protein activation.

General Protocol:

  • Purified Gαq protein or cell membranes expressing the G protein and a relevant GPCR are prepared.

  • The protein/membranes are incubated with the test compound (e.g., FR900359 or BIM-46187) at various concentrations.

  • The reaction is initiated by the addition of GDP and an agonist for the GPCR, followed by [35S]GTPγS.

  • After incubation, the reaction is stopped, and the amount of protein-bound [35S]GTPγS is quantified by scintillation counting.

  • The concentration-dependent inhibition is used to calculate the IC50 value of the compound.[7]

start Start prep Prepare Gαq protein/ membranes start->prep incubate Incubate with test compound prep->incubate add_reagents Add GDP, agonist, and [35S]GTPγS incubate->add_reagents reaction Incubate to allow [35S]GTPγS binding add_reagents->reaction stop Stop reaction and filter reaction->stop quantify Quantify bound [35S]GTPγS stop->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

Figure 2. Workflow for a [35S]GTPγS Binding Assay.
Inositol Monophosphate (IP1) Accumulation Assay

This is a functional cell-based assay that measures the accumulation of a downstream second messenger in the Gαq signaling pathway.

Objective: To assess the inhibitory effect of a compound on Gαq-mediated signaling in living cells.

General Protocol:

  • Cells expressing a Gαq-coupled GPCR of interest are seeded in a multi-well plate.

  • The cells are pre-treated with the test compound at various concentrations.

  • The cells are then stimulated with an agonist for the GPCR to activate the Gαq pathway.

  • After stimulation, the cells are lysed, and the amount of accumulated IP1 is measured using a commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[12][13]

  • The concentration-response curve is used to determine the IC50 of the inhibitor.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to monitor protein-protein interactions in real-time in living cells. For G protein activation, BRET can be used to measure the dissociation of the Gα and Gβγ subunits.

Objective: To directly monitor the effect of an inhibitor on G protein subunit dissociation upon GPCR activation.

General Protocol:

  • Cells are co-transfected with constructs encoding a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a Gβ or Gγ subunit fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • The cells are treated with the test compound.

  • The BRET substrate (e.g., coelenterazine) is added, and the cells are stimulated with a GPCR agonist.

  • The light emission from both the donor and acceptor are measured. A decrease in the BRET signal indicates G protein activation (subunit dissociation).

  • The ability of the inhibitor to prevent this decrease is quantified to determine its potency.[10]

Summary and Conclusion

Both FR900359 and the tetrahydroimidazo[1,2-a]pyrazine class of inhibitors, represented by BIM-46187, are valuable tools for the study of Gαq-mediated signaling.

  • FR900359 stands out for its high potency and selectivity for the Gαq/11/14 subfamily. Its long residence time may be advantageous for sustained inhibition in certain experimental settings. However, its complex structure makes it challenging to synthesize and modify.

  • Tetrahydroimidazo[1,2-a]pyrazine derivatives like BIM-46187 offer the advantage of being synthetically accessible, allowing for the exploration of structure-activity relationships. While generally less potent than FR900359 and potentially having a broader G protein inhibition profile, they operate through a distinct mechanism of action that can be exploited for different research questions. The development of more selective and potent analogs based on this scaffold is an active area of research.[3][4][14]

The choice between these inhibitors will depend on the specific requirements of the study. For highly selective and potent inhibition of Gαq, FR900359 is currently the gold standard. For studies where synthetic accessibility and the potential for chemical modification are important, or where a different mechanism of inhibition is desired, the tetrahydroimidazo[1,2-a]pyrazine class of inhibitors provides a valuable alternative. Further research into derivatives of this compound may yield novel Gαq inhibitors with improved properties.

References

structure-activity relationship (SAR) studies of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core component for compounds targeting a range of biological entities. The specific analog, 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, is a key intermediate in the synthesis of potent Gαq protein and P2X7 receptor ligands[1]. While direct structure-activity relationship (SAR) studies on analogs retaining the 7-Boc protecting group are not extensively published, a wealth of information is available for the corresponding deprotected and further derivatized compounds. This guide provides a comparative analysis of the SAR of two prominent classes of bioactive analogs: Gαq protein inhibitors and Aurora kinase inhibitors.

Gαq Protein Inhibitors Based on the Tetrahydroimidazo[1,2-a]pyrazine Scaffold

A notable series of tetrahydroimidazo[1,2-a]pyrazine derivatives has been investigated as inhibitors of Gαq proteins. These proteins are crucial intracellular signaling partners for G protein-coupled receptors (GPCRs)[1]. The dimeric form, BIM-46187, and its analogs have been evaluated for their ability to silence Gαq proteins.

Structure-Activity Relationship (SAR) Insights

The exploration of various analogs has revealed key structural requirements for biological activity against Gαq proteins[2][3]:

  • Redox Reactive Thiol/Disulfane Substructure: The presence of a thiol or disulfane moiety is critical for activity.

  • N-terminal Basic Amino Group: A basic amino group at the N-terminus is essential.

  • Cyclohexylalanine Moiety: This specific amino acid residue plays a significant role in potency.

  • Bicyclic Skeleton: The core tetrahydroimidazo[1,2-a]pyrazine structure is a foundational requirement.

The following table summarizes the activity of key analogs in inhibiting Gαq-dependent myo-inositol 1-phosphate (IP1) formation.

CompoundStructureGαq-dependent IP1 formation (% of control)
BIM-46187 (1) Dimeric form with L-Cys~20%
Analog 2 Dimeric form with D-CysInactive
Analog with L-Pen Dimeric form with L-PenReduced activity
Analog with L-Hcy Dimeric form with L-HcyReduced activity
Monomeric form Monomeric thiolActive

Data extracted from studies on Gαq-dependent IP1 formation in CCh-stimulated HEK293 cells pretreated with 100 μM of the respective compound[3].

Experimental Protocol: Gαq-dependent IP1 Formation Assay

This assay quantifies the activity of Gαq proteins by measuring the accumulation of the second messenger, myo-inositol 1-phosphate (IP1).

  • Cell Culture: HEK293 cells are cultured in an appropriate medium.

  • Compound Treatment: Cells are pre-incubated with the test compounds (e.g., 100 μM) for a specified period.

  • Stimulation: The cells are then stimulated with a Gαq-coupled receptor agonist, such as carbachol (CCh), to induce IP1 production.

  • Lysis and Detection: After stimulation, the cells are lysed, and the intracellular IP1 concentration is determined using a commercially available fluorescence-based assay kit.

  • Data Analysis: The results are typically expressed as a percentage of the IP1 formation in control cells (without the inhibitor).

Gαq Signaling Pathway and Inhibition

Gq_Signaling_Pathway GPCR GPCR Gq_protein Gαq Protein GPCR->Gq_protein activates Agonist Agonist Agonist->GPCR binds PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inhibitor Tetrahydroimidazo[1,2-a]pyrazine Analog (e.g., BIM-46174) Inhibitor->Gq_protein silences

Caption: Gαq signaling pathway and the inhibitory action of tetrahydroimidazo[1,2-a]pyrazine analogs.

Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core has also been successfully utilized to develop potent inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in various cancers[4].

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have led to the identification of highly potent and selective Aurora kinase inhibitors.

  • Substitution at the 8-position: Optimization of this solvent-accessible position has been shown to improve oral bioavailability and reduce off-target kinase inhibition[4].

  • Acyclic Amino Alcohol Side Chains: The introduction of acyclic amino alcohol side chains can lead to picomolar inhibitors of Aurora kinases with improved cell potency and aqueous solubility[5].

  • Structure-Based Design: Co-crystallization of imidazo[1,2-a]pyrazine derivatives with Aurora-A has provided insights for designing inhibitors with high selectivity[6].

The following table presents the inhibitory activities of representative imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

CompoundModificationsAurora A (IC50/Kd nM)Aurora B (IC50/Kd nM)Cell Potency (phos-HH3 IC50 nM)
Lead 1 Imidazo-[1,2-a]-pyrazine core--250
12k (SCH 1473759) Acyclic amino alcohol at 8-position0.02 (Kd)0.03 (Kd)25
10i Optimized 8-position substituent--Potent
15 3-chloro, 6-(pyridin-3-yl), 8-aminoPotent--

Data compiled from multiple studies on Aurora kinase inhibitors[5][6][7].

Experimental Protocol: Aurora Kinase Inhibition Assay (Phospho-Histone H3)

This cell-based assay measures the inhibition of Aurora B kinase activity by quantifying the phosphorylation of its substrate, histone H3.

  • Cell Culture and Seeding: A suitable cancer cell line (e.g., A2780 ovarian tumor cells) is cultured and seeded in microplates.

  • Compound Incubation: The cells are treated with various concentrations of the test compounds.

  • Cell Lysis: After incubation, the cells are lysed to release the cellular proteins.

  • ELISA: The level of phosphorylated histone H3 (at Ser10) in the cell lysates is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of histone H3 phosphorylation against the compound concentration.

Workflow for Aurora Kinase Inhibitor Evaluation

Aurora_Kinase_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies biochem_assay Biochemical Kinase Assay (Aurora A/B) cell_potency Cell Potency Assay (phos-HH3) biochem_assay->cell_potency selectivity Kinase Selectivity Panel cell_potency->selectivity pk_studies Pharmacokinetic Studies (Oral Bioavailability) selectivity->pk_studies xenograft Tumor Xenograft Model (Efficacy) pk_studies->xenograft candidate Preclinical Candidate xenograft->candidate lead_opt Lead Optimization (SAR) lead_opt->biochem_assay

Caption: A typical workflow for the evaluation of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

Conclusion

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrazine scaffolds are versatile starting points for the development of potent and selective modulators of important biological targets. While the 7-Boc-3-phenyl derivative serves as a crucial synthetic intermediate, the SAR studies on the downstream, deprotected analogs have yielded valuable insights for designing novel therapeutics. The Gαq protein inhibitors and Aurora kinase inhibitors highlighted in this guide demonstrate the potential of this heterocyclic system in drug discovery, with clear SAR trends guiding the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely continue to uncover new biological activities and refine the design of next-generation therapeutic agents based on this privileged scaffold.

References

in vivo efficacy of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine derivatives in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework in the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory conditions. This guide provides a comparative analysis of the in vivo efficacy of various imidazo[1,2-a]pyrazine derivatives and related compounds in relevant animal models. The data presented herein is intended to inform preclinical research and guide the selection of compounds for further development.

I. Comparison of In Vivo Efficacy of Imidazo[1,2-a]pyrazine and Related Derivatives

The following tables summarize the in vivo efficacy of selected imidazo[1,2-a]pyrazine and comparator compounds in various animal models. These compounds have been investigated for their potential as Gαq/11 inhibitors, Aurora kinase inhibitors, and ENPP1 inhibitors, demonstrating the versatility of this chemical class.

Table 1: In Vivo Efficacy of Imidazo[1,2-a]pyrazine Derivatives in Cancer Models

CompoundDerivative ClassAnimal ModelCancer TypeDosing RegimenKey Efficacy ReadoutsTumor Growth Inhibition (TGI)Reference
GQ352 Imidazo[1,2-a]pyrazine---Uveal Melanoma---Inhibition of Gαq/11 downstream signaling---[1]
EAPB02303 Imidazo[1,2-a]quinoxalineA375 human melanoma xenograftsMelanoma---Reduced tumor size and weightDose-dependent[2]
Compound 16 Imidazo-[1, 2-a]pyrazineMouse xenograft tumor model---Oral dosingExcellent in vivo efficacy---[3]
Compound 7 Imidazo[1,2-a]pyrazineMurine model---80 mg/kg + anti-PD-1 antibodyEnhanced antitumor efficacy, improved survival77.7%[4]
Compound 42 Imidazo[1,2-a]pyrazine---------Significant in vivo anti-tumoral activities---[5]

--- Data not available in the provided search results.

Table 2: In Vivo Efficacy of Gαq/11 Inhibitor Comparators

CompoundDerivative ClassAnimal ModelDisease ModelDosing RegimenKey Efficacy ReadoutsObservationsReference
FR900359 (FR) DepsipeptideMiceMethacholine-induced bronchoconstrictionIntratracheal or intraperitonealProlonged pharmacologic effectAccumulates in the lung[6]
YM-254890 (YM) DepsipeptideMice---------More distributed to other organs than FR[6]
FR900359 (FR) ------Uveal Melanoma---Inhibits growth of xenografted UM tumors---[7]

--- Data not available in the provided search results.

II. Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols for key studies cited in this guide.

A. Uveal Melanoma Xenograft Model (General)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Cell Lines: Human uveal melanoma cell lines (e.g., A375, 92.1).[2][8]

  • Tumor Induction: Subcutaneous or suprachoroidal injection of a specified number of cancer cells.[8][9]

  • Treatment: Administration of the test compound (e.g., imidazo[1,2-a]pyrazine derivative) or vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Efficacy Endpoints:

    • Tumor volume measurement at regular intervals.

    • Tumor weight at the end of the study.

    • Assessment of metastasis to distant organs.[8]

    • Immunohistochemical analysis of tumor tissue for biomarkers of proliferation, apoptosis, and signaling pathway activity.

B. Methacholine-Induced Bronchoconstriction Mouse Model
  • Animal Model: Mice.

  • Disease Induction: Challenge with methacholine to induce bronchoconstriction.

  • Treatment: Administration of Gαq/11 inhibitors (FR900359 or YM-254890) via intratracheal or intraperitoneal routes.[6]

  • Efficacy Measurement: Assessment of pulmonary reactivity using whole-body plethysmography to measure the enhanced pause (Penh), an index of airway resistance.[6]

III. Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs can facilitate a deeper understanding of the mechanisms of action and study methodologies.

Gq_Signaling_Pathway cluster_inhibitors Inhibitors GPCR GPCR Gq Gαq/11 GPCR->Gq Agonist PLCb PLCβ Gq->PLCb PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Signaling (e.g., ERK, YAP) Ca->Downstream PKC->Downstream FR FR900359 YM-254890 FR->Gq Inhibition Imidazo Imidazo[1,2-a]pyrazine Derivatives (e.g., GQ352) Imidazo->Gq Inhibition

Caption: Gαq/11 signaling pathway and points of inhibition.

Xenograft_Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Data Analysis cells Human Cancer Cell Culture injection Tumor Cell Injection cells->injection animals Immunocompromised Mice animals->injection randomization Tumor Growth & Randomization injection->randomization treatment Treatment Initiation (Compound vs. Vehicle) randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Metastasis) monitoring->endpoint

Caption: General workflow for a xenograft animal model study.

IV. Discussion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a versatile platform for the development of targeted therapies. The available in vivo data, particularly for cancer indications, is promising. Derivatives of this class have demonstrated significant tumor growth inhibition in xenograft models, acting through diverse mechanisms such as Gαq/11, Aurora kinase, and ENPP1 inhibition.

For Gαq/11 inhibition, while direct in vivo data for specific 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine derivatives is not yet publicly available, the efficacy of other imidazo[1,2-a]pyrazine derivatives like GQ352 in preclinical uveal melanoma models highlights the potential of this chemical class.[1] The well-documented in vivo activity of the natural product Gαq/11 inhibitors, FR900359 and YM-254890, provides a strong rationale for the continued development of small molecule inhibitors with improved pharmacokinetic properties.[6][7]

Future research should focus on:

  • Conducting comprehensive in vivo efficacy studies for a broader range of imidazo[1,2-a]pyrazine derivatives.

  • Detailed pharmacokinetic and pharmacodynamic profiling of lead compounds.

  • Head-to-head comparison studies against established standards of care in relevant animal models.

  • Investigation of combination therapies to enhance anti-tumor efficacy.

By systematically exploring the structure-activity relationships and in vivo performance of this promising class of compounds, the scientific community can accelerate the translation of these findings into novel clinical candidates.

References

A Comparative Guide to the Cytotoxicity of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic potential of the novel heterocyclic compound, 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine. The assessment is contextualized by comparing its hypothetical cytotoxic profile with that of Doxorubicin, a well-established chemotherapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

The imidazo[1,2-a]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with various biological targets.[1][2] Derivatives of this core structure have been investigated for a range of therapeutic applications, including their potential as anticancer agents.[3][4][5] The cytotoxic activity of such compounds is a critical parameter in determining their therapeutic index and potential for further development.

Comparative Cytotoxicity Data

To provide a clear comparison, the following table summarizes the hypothetical 50% inhibitory concentration (IC₅₀) values of this compound against several human cancer cell lines, benchmarked against Doxorubicin. The IC₅₀ values for the target compound are extrapolated from published data on structurally similar imidazo[1,2-a]pyrazine derivatives.[3][4]

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7 (Breast)> 50
A549 (Lung)> 50
HepG2 (Liver)> 50
Doxorubicin (Reference)MCF-7 (Breast)0.85
A549 (Lung)0.42
HepG2 (Liver)0.68

Note: The IC₅₀ values for this compound are hypothetical and intended for illustrative purposes, based on the general observation that many related compounds exhibit moderate to low cytotoxicity. Actual values would need to be determined experimentally.

Experimental Protocols

The following is a detailed protocol for the MTT assay, a standard colorimetric method for assessing cell viability and cytotoxicity.[3][6]

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Plate cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and the reference compound (Doxorubicin) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation period, carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Potential Signaling Pathway Involvement

Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold have been investigated as modulators of Gαq proteins, which are crucial components of intracellular signaling pathways initiated by G protein-coupled receptors (GPCRs).[1][7] The following diagram illustrates a simplified Gαq signaling pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gαq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Cell_response Cellular Response Ca2_release->Cell_response Leads to PKC->Cell_response Leads to Ligand Ligand Ligand->GPCR Activates Test_Compound 7-Boc-3-phenyl-5,6,7,8- tetrahydroimidazo[1,2-A]pyrazine Test_Compound->Gq Potential Inhibition Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Cell Treatment (48-72h incubation) cell_culture->treatment compound_prep Compound Preparation (Test & Reference) compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (Absorbance Reading) mtt_assay->data_analysis ic50 IC₅₀ Determination data_analysis->ic50 end End ic50->end

References

Comparative Cross-Reactivity Profiling of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, a key intermediate in the synthesis of novel therapeutics. Due to the limited public data on the specific cross-reactivity of this Boc-protected intermediate, this guide extends its analysis to the broader class of tetrahydroimidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrazine scaffolds. This approach offers a representative overview of potential off-target interactions, crucial for understanding the selectivity and potential side effects of drug candidates derived from this chemical series.

The tetrahydroimidazo[1,2-a]pyrazine core is a versatile scaffold known to interact with a range of biological targets, primarily G-protein coupled receptors (GPCRs) and kinases. This guide will focus on its known interactions with Gαq proteins and P2X7 receptors, while also presenting data on other potential off-target interactions to provide a comprehensive view of its selectivity profile.

I. Overview of Primary Targets and Cross-Reactivity

The this compound scaffold is a precursor for compounds targeting Gαq-coupled protein signaling pathways and the P2X7 receptor, an ATP-gated ion channel.[1] While specific quantitative data for the title compound is not extensively available in the public domain, analysis of structurally related compounds provides insights into the potential cross-reactivity of this chemical class.

Derivatives of the tetrahydroimidazo[1,2-a]pyrazine scaffold have demonstrated activity as Gαq protein inhibitors.[1][2] Additionally, the broader imidazo[1,2-a]pyrazine class has been explored for a multitude of other targets, including various kinases and other receptors.[3][4][5][6] This suggests that while lead compounds can be optimized for a specific target, the core scaffold possesses a degree of promiscuity that warrants careful cross-reactivity profiling.

II. Comparative Activity Data

The following tables summarize the known biological activities of representative compounds from the tetrahydroimidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrazine classes. This data is intended to provide a comparative landscape of the potential on-target and off-target activities.

Table 1: Activity Profile of Tetrahydroimidazo[1,2-a]pyrazine Derivatives on Gαq Proteins

CompoundTargetAssayActivity (IC50/EC50)Reference
BIM-46174 GαqSecond messenger-based fluorescence assay (IP1 accumulation)Preferentially silences Gαq proteins[1]
GQ352 Gαq/11Inhibition of Gαβγ heterotrimer dissociation8.9 µM[2]

Table 2: Activity Profile of Imidazo[1,2-a]pyrazine Derivatives on P2X7 Receptors and Other Ion Channels

CompoundTargetAssayActivity (IC50/pIC50)Reference
Compound 12 (pyridazinone derivative) TRPC5Fluorescence-based Ca2+ mobilizationPotent inhibitor[7]
Various P2X7 Antagonists P2X7Ca2+ flux assaypIC50 values reported[8]

Table 3: Kinase Inhibition Profile of Imidazo[1,2-a]pyrazine Derivatives

CompoundTarget Kinase(s)Activity (IC50)Reference
Compound 10i Aurora KinasesPotent inhibitor[3]
K00135 PIM KinasesLow nanomolar potency[9]
Compound 42 PI3Kα / mTOR0.06 nM / 3.12 nM[6]
Compound 9o TrkA/B/C2.65 nM / 10.47 nM / 2.95 nM[10]

III. Signaling Pathway Diagrams

To visualize the primary signaling pathways associated with the tetrahydroimidazo[1,2-a]pyrazine scaffold, the following diagrams are provided.

G_alpha_q_signaling Gαq Signaling Pathway Ligand Ligand GPCR Gq-Coupled Receptor Ligand->GPCR G_protein Gαq/βγ GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Downstream Downstream Cellular Responses PKC->Downstream P2X7_signaling P2X7 Receptor Signaling Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx, K⁺ efflux) P2X7R->Ion_Flux NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 MAPK MAPK Pathway Ion_Flux->MAPK Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β Cleavage to IL-1β Caspase1->IL1b Downstream Downstream Cellular Responses IL1b->Downstream MAPK->Downstream

References

Benchmarking Imidazo[1,2-A]pyrazine Derivatives Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of novel imidazo[1,2-a]pyrazine derivatives against established chemotherapeutic agents. While specific experimental data for 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is not extensively available in public literature, this document benchmarks closely related compounds from the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds. The data presented is derived from preclinical studies and is intended to provide a reference for researchers in the field of oncology drug discovery.

The imidazo[1,2-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including potent anticancer effects.[1] These compounds have been investigated for their ability to inhibit various cellular pathways crucial for cancer cell proliferation and survival.[2] This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and visualizes key cellular pathways and workflows to provide a comprehensive overview for drug development professionals.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of novel imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. The following tables summarize the IC50 values for representative imidazo[1,2-a]pyrazine derivatives and compare them with standard-of-care anticancer drugs.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineCell Line DescriptionIC50 (µM)
10b Hep-2Laryngeal Carcinoma20
HepG2Hepatocellular Carcinoma18
MCF-7Breast Adenocarcinoma21
A375Malignant Melanoma16
12b Hep-2Laryngeal Carcinoma11
HepG2Hepatocellular Carcinoma13
MCF-7Breast Adenocarcinoma11
A375Malignant Melanoma11
TB-25 HCT-116Colorectal Carcinoma0.023

Data for compounds 10b and 12b sourced from a study on the anticancer activity of newly synthesized imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[1][3] Data for compound TB-25 is from a study on imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors.[4]

Table 2: In Vitro Anticancer Activity of Standard Chemotherapeutic Drugs

DrugCancer Cell LineCell Line DescriptionIC50 (µM)
Doxorubicin Hep-2Laryngeal Carcinoma~10
HepG2Hepatocellular Carcinoma0.45 - 12.18
MCF-7Breast Adenocarcinoma0.68 - 2.50
A375Malignant Melanoma~5.16
Cisplatin Hep-2Laryngeal CarcinomaVaries
HepG2Hepatocellular CarcinomaVaries
MCF-7Breast AdenocarcinomaVaries
A375Malignant MelanomaVaries
Paclitaxel MCF-7Breast Adenocarcinoma3.5
A375Malignant MelanomaVaries

IC50 values for standard drugs can vary significantly between studies due to different experimental conditions (e.g., exposure time, assay method). The values presented are indicative ranges from multiple sources.[1][5][6][7][8] Standard drugs for these cancer types include cisplatin and 5-fluorouracil for laryngeal cancer[9][10]; sorafenib and doxorubicin for hepatocellular carcinoma[2][11]; doxorubicin and paclitaxel for breast cancer[12][13][14]; and dacarbazine for melanoma.[15][16]

Experimental Protocols

The data presented in this guide was primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum. The plates are then incubated overnight to allow for cell adherence.[17]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., imidazo[1,2-a]pyrazine derivatives) or a standard drug. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period, typically 48 to 72 hours.[17]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for an additional 4 hours at 37°C.[18] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to generate a dose-response curve, from which the IC50 value is calculated. The IC50 represents the concentration of the compound that inhibits cell growth by 50% compared to the control.[17]

Mandatory Visualizations

Mechanism of Action & Signaling Pathways

Several imidazo[1,2-a]pyridine and pyrazine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[19][20] This pathway is frequently over-activated in various cancers, contributing to uncontrolled cell proliferation and resistance to apoptosis.[21][22] The inhibition of this pathway is a promising strategy for cancer therapy.[23]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis PTEN PTEN PTEN->PIP3 Inhibits Imidazopyrazine Imidazo[1,2-a]pyrazine Derivatives Imidazopyrazine->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.

Experimental Workflow Visualization

The process of screening novel compounds for anticancer activity in vitro follows a standardized workflow to ensure reproducibility and comparability of the data.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (e.g., MCF-7, HepG2) CellSeeding 2. Cell Seeding (96-well plates) CellCulture->CellSeeding DrugTreatment 3. Compound Incubation (48-72 hours) CellSeeding->DrugTreatment MTT_Addition 4. MTT Reagent Addition (4 hours incubation) DrugTreatment->MTT_Addition Solubilization 5. Formazan Solubilization (DMSO) MTT_Addition->Solubilization Absorbance 6. Absorbance Reading (570 nm) Solubilization->Absorbance IC50 7. IC50 Calculation Absorbance->IC50

Caption: General experimental workflow for in vitro anticancer drug screening using the MTT assay.

References

Comparative Analysis of the Antimicrobial Spectrum of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial properties of novel imidazo[1,2-a]pyrazine derivatives, supported by experimental data.

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Imidazo[1,2-a]pyrazine derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various imidazo[1,2-a]pyrazine derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the evaluation process.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of imidazo[1,2-a]pyrazine derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented in the following table summarizes the MIC values for a selection of imidazo[1,2-a]pyrazine derivatives from various studies.

Compound IDTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
Series A
4aStaphylococcus aureus22 (Zone of Inhibition in mm)Gentamicin24 (Zone of Inhibition in mm)
4fStaphylococcus aureus24 (Zone of Inhibition in mm)Gentamicin24 (Zone of Inhibition in mm)
5cEscherichia coli21 (Zone of Inhibition in mm)Gentamicin22 (Zone of Inhibition in mm)
5gStaphylococcus aureus23 (Zone of Inhibition in mm)Gentamicin24 (Zone of Inhibition in mm)
6bStaphylococcus aureus23 (Zone of Inhibition in mm)Gentamicin24 (Zone of Inhibition in mm)
6cStaphylococcus aureus24 (Zone of Inhibition in mm)Gentamicin24 (Zone of Inhibition in mm)
4fCandida albicans98 (Zone of Inhibition in mm)Itraconazole100 (Zone of Inhibition in mm)
5hCandida albicans100 (Zone of Inhibition in mm)Itraconazole100 (Zone of Inhibition in mm)
6bAspergillus niger95 (Zone of Inhibition in mm)Itraconazole100 (Zone of Inhibition in mm)
6cAspergillus niger100 (Zone of Inhibition in mm)Itraconazole100 (Zone of Inhibition in mm)
Series B
Compound 8Staphylococcus aureusNot specified, identified as most promising--
Hybrid Series
Imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivativesVarious bacteria and fungias low as 50--

Note: Some studies reported antimicrobial activity using the zone of inhibition method, which is also included for a comprehensive overview. The data indicates that several derivatives exhibit pronounced antibacterial and antifungal activities, with some compounds showing efficacy comparable to standard reference drugs.[2]

Experimental Protocols

The determination of the antimicrobial spectrum of imidazo[1,2-a]pyrazine derivatives typically involves standardized in vitro assays. The following is a generalized protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.

2. Preparation of Test Compounds:

  • The imidazo[1,2-a]pyrazine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Positive (microorganism and broth without compound) and negative (broth only) controls are included to ensure the validity of the assay.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the antimicrobial susceptibility testing of imidazo[1,2-a]pyrazine derivatives.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Bacterial/Fungal Culture B Prepare Inoculum (0.5 McFarland) A->B E Inoculate Wells with Microbial Suspension B->E C Prepare Stock Solutions of Imidazo[1,2-a]pyrazine Derivatives D Serial Dilution in 96-well Plate C->D D->E F Incubate at Optimal Temperature (18-48 hours) E->F G Observe for Visible Growth F->G H Determine MIC G->H

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

General Safety and Handling Precautions:

Prior to any disposal procedure, appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat.[1] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] An eyewash station and safety shower should be readily accessible.[2]

Hazard Profile Summary:

The toxicological properties of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine have not been fully investigated.[1] However, based on data for structurally related pyrazine compounds, the following potential hazards should be considered. It is imperative to treat the compound as hazardous in the absence of specific data.

Hazard CategoryPotential Hazard based on Related CompoundsCitation
Acute Toxicity (Oral) Harmful or toxic if swallowed.[4]
Acute Toxicity (Dermal) Harmful in contact with skin.[4]
Acute Toxicity (Inhalation) Harmful if inhaled.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[4][5]
Eye Damage/Irritation Causes serious eye irritation.[4][5]
Respiratory Irritation May cause respiratory irritation.[5]

Step-by-Step Disposal Procedure:

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Waste Collection and Storage:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, silica gel) in a dedicated, properly labeled, and sealed container.[6] The container should be made of a material compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1][3]

  • Consult with Environmental Health and Safety (EHS):

    • Contact your institution's EHS department or a qualified waste management professional to determine the specific disposal requirements in your jurisdiction. Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous waste according to regulations such as 40 CFR Parts 261.3.[1]

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in regular solid waste.[7] While some dilute aqueous solutions of certain chemicals may be suitable for sewer disposal, this should only be done after consulting local regulations and with extreme caution, ensuring high dilution.[8] Given the lack of specific data for this compound, this method is not recommended.

Alternative Pre-treatment (for consideration by qualified professionals only):

In some instances, chemical treatment to degrade the compound prior to disposal may be an option. However, this should only be performed by trained personnel with a thorough understanding of the potential reactions and byproducts. A possible, though not universally recommended, approach for the Boc-protected amine functionality involves acidic hydrolysis.

  • Boc Group Removal: The Boc protecting group is labile to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] This process would yield the deprotected amine, carbon dioxide, and isobutylene or tert-butyl cation.[9][11][12]

    • Caution: This deprotection generates byproducts that may also be hazardous. The resulting amine would still be a heterocyclic compound requiring proper disposal. Furthermore, the reaction can be exothermic and should be performed with appropriate cooling and ventilation. The generation of volatile and potentially genotoxic byproducts is a concern.[11]

Given the complexity and potential hazards of chemical treatment, the most prudent and recommended course of action is direct disposal through a certified hazardous waste contractor.

Logical Workflow for Disposal:

DisposalWorkflow Disposal Decision Workflow for this compound cluster_assessment Initial Assessment cluster_collection Collection & Storage cluster_disposal Disposal Path start Start: Waste Generated assess_hazards Assess Hazards (Consult SDS/Literature for related compounds) start->assess_hazards collect_waste Collect in a labeled, sealed container assess_hazards->collect_waste Treat as Hazardous store_waste Store in a cool, dry, well-ventilated area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs hazardous_waste Dispose via licensed hazardous waste contractor contact_ehs->hazardous_waste

Caption: Disposal Decision Workflow.

This guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures, in conjunction with institutional and regulatory guidelines, is essential for maintaining a safe laboratory environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar chemical structures.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[3]Protects against potential splashes and aerosols that could cause serious eye irritation.[2]
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact, as related compounds are known to cause skin irritation.[1][2] Always inspect gloves for integrity before use.
Body Protection Chemical-resistant lab coat or coveralls.Provides a barrier against accidental spills and contamination of personal clothing.[3][4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Mitigates the risk of inhaling dust or vapors, which may cause respiratory irritation.[2][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.[1][2]

2. Handling and Use:

  • Ventilation: All handling of the compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling and before breaks.[2][4]

  • Contamination: If clothing becomes contaminated, remove it immediately and wash it before reuse.[2]

3. Spill Procedures:

  • Evacuation: In the event of a spill, evacuate all non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Cleanup: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.

Disposal Plan

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Containerization: Place all waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal service, in accordance with all local, state, and federal regulations.[1][2] Do not dispose of it down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations to ensure the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or data for similar compounds) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Weigh and Transfer Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Hazardous Waste F->G I Remove and Dispose of Contaminated PPE F->I H Dispose of Waste via Approved Channels G->H J Wash Hands Thoroughly I->J

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.